Antibacterial agent 141
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H27ClN2O3 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1'-[3-(benzylamino)-2-hydroxypropyl]-6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C23H27ClN2O3/c24-18-6-7-22-20(12-18)21(28)13-23(29-22)8-10-26(11-9-23)16-19(27)15-25-14-17-4-2-1-3-5-17/h1-7,12,19,25,27H,8-11,13-16H2 |
InChI Key |
SGSWCBHGXOZOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Cl)CC(CNCC4=CC=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Potent Mechanism of Antibacterial Agent MT-141: A Technical Guide
For Immediate Release
Yokohama, Japan – In the ongoing battle against bacterial resistance, a deeper understanding of the mechanisms of action of potent antibacterial agents is paramount. This technical guide provides a comprehensive overview of the core mechanism of MT-141, a formidable cephamycin antibiotic, tailored for researchers, scientists, and drug development professionals. New analysis reveals the intricate interplay between its unique molecular structure and its potent bacteriolytic effects, particularly against Gram-negative bacteria.
Executive Summary
MT-141, a semi-synthetic cephamycin, distinguishes itself through a 7-alpha-methoxy group and a D-cysteine moiety in its 7-beta-side chain. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis via covalent binding to essential Penicillin-Binding Proteins (PBPs), leading to rapid and potent bacteriolysis. This action is visibly manifested by the formation of distinctive multiple bulges on the bacterial cell surface prior to lysis. This guide synthesizes the available quantitative data on its efficacy and details the experimental protocols utilized in its characterization.
Core Mechanism of Action: Targeting Penicillin-Binding Proteins
The foundational antibacterial activity of MT-141 stems from its ability to acylate the serine residue in the active site of bacterial Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inactivating these enzymes, MT-141 disrupts cell wall maintenance and synthesis, ultimately leading to cell death.
While the binding affinities of MT-141 to the various PBPs of Escherichia coli have been reported to be similar to other cephamycins, its exceptionally rapid and strong bacteriolytic action suggests a more complex mechanism. It is hypothesized that the unique D-cysteine moiety at the 7-beta-side chain plays a critical role in this enhanced activity, potentially through a novel interaction that is yet to be fully elucidated.
Quantitative Efficacy of MT-141
The in vitro activity of MT-141 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial strains. The following table summarizes the MIC values for 50% of the tested strains (MIC₅₀).
| Organism (No. of strains) | MT-141 MIC₅₀ (µg/mL) | Range of MICs (µg/mL) |
| Staphylococcus aureus (4) | 6.25 | 6.25 - 12.5 |
| Escherichia coli (7) | 0.78 | 0.39 - 1.56 |
| Klebsiella pneumoniae (4) | 0.39 | 0.2 - 0.78 |
| Proteus morganii (3) | 0.2 | 0.1 - 0.2 |
| Proteus vulgaris (3) | 0.2 | 0.1 - 0.39 |
| Salmonella sp. (3) | 0.39 | 0.39 |
| Clostridium difficile No. 51 | 3.13 | - |
| Bacteroides fragilis GM-7000 | 0.78 | - |
Data sourced from "Structure-activity relationships on the terminal D-amino acid moiety of a novel cephamycin MT-141"[1]
Experimental Protocols
The characterization of MT-141's mechanism of action involved several key experimental procedures.
Determination of Minimum Inhibitory Concentration (MIC)
The MICs of MT-141 were determined using an agar dilution method.[1]
-
Media Preparation: Heart Infusion (HI) agar was used for aerobic cultures, and GAM agar for anaerobic cultures.[1]
-
Inoculum Preparation: An overnight culture of the test organism was diluted to a standardized concentration.
-
Plating: A loopful of the standardized bacterial suspension was streaked onto agar plates containing serial twofold dilutions of MT-141.[1]
-
Incubation: Plates were incubated at 37°C for 48 hours.[1]
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.[1]
Viable Cell Count Assay for Bactericidal Activity
The bactericidal activity of MT-141 was assessed by monitoring the reduction in viable cell counts over time.[1]
-
Culture Preparation: A 10 mL culture of E. coli K-12 JE1011 in HI broth was pre-incubated at 37°C for 3 hours.[1]
-
Antibiotic Addition: MT-141 was added to the culture at a specified concentration.
-
Incubation and Sampling: The culture was incubated at 37°C with shaking. At various time points, aliquots were withdrawn.[1]
-
Plating and Enumeration: Serial tenfold dilutions of the aliquots were plated on appropriate agar, and the number of colony-forming units (CFUs) was determined after overnight incubation.[1]
Morphological Analysis by Electron Microscopy
The profound effect of MT-141 on bacterial morphology was visualized using electron microscopy.
-
Sample Preparation: Bacterial cultures were treated with MT-141 at concentrations around the MIC.
-
Fixation: Cells were fixed, typically with glutaraldehyde, to preserve their structure.
-
Dehydration and Embedding: The fixed cells were dehydrated through a series of ethanol concentrations and then embedded in resin.
-
Sectioning and Staining: Ultrathin sections of the embedded cells were cut and stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Imaging: The stained sections were then examined under a transmission electron microscope (TEM) to observe detailed ultrastructural changes.
Visualizing the Mechanism of Action
The following diagrams illustrate the key aspects of MT-141's mechanism of action and the experimental workflows used to elucidate it.
Caption: The proposed mechanism of action for MT-141.
Caption: Experimental workflow for determining PBP binding affinity.
Caption: Workflow for assessing the bacteriolytic activity of MT-141.
Conclusion
MT-141 demonstrates a powerful and rapid bacteriolytic mechanism against Gram-negative bacteria, primarily through the inhibition of Penicillin-Binding Proteins. Its unique structural features, particularly the D-cysteine moiety, appear to contribute to an enhanced lytic effect that is not fully accounted for by PBP binding alone. Further research into the specific interactions facilitated by this side chain could provide valuable insights for the design of novel beta-lactam antibiotics that can overcome existing resistance mechanisms. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of next-generation antibacterial agents.
References
The Discovery and Origin of MT-141 (Cefminox): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, origin, and core scientific principles of the cephamycin antibiotic MT-141, more commonly known as Cefminox. We will delve into its semi-synthetic nature, the natural product precursor, the producing microorganism, its mechanism of action, and relevant experimental data and protocols.
Executive Summary
MT-141 (Cefminox) is a second-generation, semi-synthetic cephamycin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria and anaerobes. Its discovery originated from the screening of natural products, leading to the identification of the precursor molecule, SF-1623, produced by the soil bacterium Streptomyces chartreusis SF-1623. Subsequent chemical modification of SF-1623, specifically the introduction of a D-cysteine moiety at the 7β-side chain, resulted in the development of MT-141 with enhanced antibacterial properties. This guide provides a comprehensive overview of the scientific journey from natural product discovery to the development of this clinically significant antibiotic.
Discovery and Origin of MT-141
The development of MT-141 is a prime example of the successful semi-synthetic modification of a natural product to improve its therapeutic efficacy.
The Natural Precursor: SF-1623
The journey to MT-141 began with the discovery of the antibiotic SF-1623.[1] This novel cephamycin was isolated from the fermentation broth of a Streptomyces species.
-
Producing Microorganism: Streptomyces chartreusis strain SF-1623. This strain was originally isolated from a soil sample collected in the Shimane Prefecture of Japan.
-
Discovery: The antibiotic SF-1623 was identified through a screening program aimed at discovering new β-lactam antibiotics. Its unique structure and biological activity set it apart as a promising candidate for further development.
From SF-1623 to MT-141: A Semi-Synthetic Approach
While SF-1623 demonstrated antibacterial activity, researchers at Meiji Seika Kaisha, Ltd. sought to enhance its properties through chemical modification. This led to the synthesis of a series of derivatives, among which MT-141 emerged as the most potent. The key modification was the introduction of a D-cysteine moiety into the 7β-side chain of the cephamycin core. This structural alteration was found to be crucial for the enhanced bacteriolytic activity of MT-141.
Biological Activity and Data Presentation
MT-141 exhibits a broad spectrum of antibacterial activity. Below is a summary of its in vitro activity against a range of clinically relevant bacteria.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefminox (MT-141) against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | - | - | 2.0 |
| Bacteroides thetaiotaomicron | - | - | 4.0 |
| Fusobacterium spp. | - | - | 1.0 |
| Peptostreptococcus spp. | - | - | 2.0 |
| Clostridium difficile | - | - | 2.0 |
| Anaerobic Bacteria (Overall) | 357 | 1.0 | 16.0 |
Data compiled from multiple sources.[2][3][4]
Mechanism of Action
The primary mechanism of action of MT-141 is the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. This process can be broken down into the following key steps:
-
Targeting Penicillin-Binding Proteins (PBPs): MT-141 covalently binds to and inactivates Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.
-
Inhibition of Peptidoglycan Cross-linking: By binding to PBPs, MT-141 inhibits their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, weakening the cell wall.
-
Induction of Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. MT-141 is noted for its rapid and potent bacteriolytic action, particularly against Gram-negative bacteria.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the mechanism of action and a general experimental workflow for antibiotic discovery.
Caption: Mechanism of action of MT-141 leading to bacterial cell lysis.
Caption: General workflow for the discovery and development of a semi-synthetic antibiotic.
Experimental Protocols
This section outlines the general methodologies for the key experiments involved in the discovery and characterization of MT-141 and its precursor, SF-1623.
Fermentation of Streptomyces chartreusis SF-1623
The production of the precursor antibiotic SF-1623 is achieved through submerged fermentation of Streptomyces chartreusis SF-1623.
Objective: To cultivate S. chartreusis SF-1623 under optimal conditions to maximize the production of SF-1623.
Materials:
-
Streptomyces chartreusis SF-1623 culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production fermentation medium (specific composition can be optimized but generally contains a carbon source like glucose, a nitrogen source like soybean meal, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of S. chartreusis SF-1623 from a stock culture to a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours with shaking (e.g., 200 rpm).
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in a larger vessel (shake flask or fermenter) at 28-30°C with continuous agitation and aeration for 5-7 days.
-
Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth (e.g., packed cell volume), and antibiotic production (using a bioassay or HPLC).
Isolation and Purification of SF-1623
Following fermentation, the antibiotic SF-1623 is extracted from the culture broth and purified.
Objective: To isolate and purify SF-1623 from the fermentation broth.
Materials:
-
Fermentation broth containing SF-1623
-
Filter press or centrifuge
-
Adsorbent resin column (e.g., Amberlite XAD series)
-
Solvents for elution (e.g., acetone, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Biomass Removal: Separate the microbial cells from the fermentation broth by filtration or centrifugation. The supernatant contains the dissolved antibiotic.
-
Adsorption Chromatography: Pass the clarified broth through a column packed with an adsorbent resin. The antibiotic will bind to the resin.
-
Elution: Wash the column with water to remove impurities. Elute the antibiotic from the resin using an organic solvent or a gradient of organic solvent in water.
-
Concentration: Concentrate the eluate containing the crude antibiotic under reduced pressure.
-
Purification: Further purify the crude extract using techniques such as preparative HPLC to obtain pure SF-1623. Monitor the fractions for antibiotic activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of MT-141 against various bacterial strains is a key measure of its potency.
Objective: To determine the lowest concentration of MT-141 that inhibits the visible growth of a specific bacterium.
Materials:
-
MT-141 (Cefminox) stock solution
-
Bacterial cultures to be tested
-
Mueller-Hinton Broth (or other suitable growth medium)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the MT-141 stock solution in the growth medium in the wells of a microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL). Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of MT-141 in which no visible growth of the bacterium is observed.
Conclusion
The discovery and development of MT-141 (Cefminox) represent a significant advancement in the field of antibiotics. By leveraging the biosynthetic capabilities of Streptomyces chartreusis to produce the natural precursor SF-1623 and then applying targeted chemical modifications, scientists were able to create a potent semi-synthetic antibiotic with a valuable clinical profile. This guide has provided a technical overview of this process, from the initial discovery to the characterization of its antibacterial activity and mechanism of action, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Cefminox against Anaerobic Bacteria Compared with Those of Nine Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of cefminox against anaerobic bacteria compared with those of nine other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of cefminox against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectrum of Activity of Antibacterial Agent 141 (Compound B14)
Disclaimer: The designation "Antibacterial agent 141" or "Compound 141" is not unique and has been applied to several distinct chemical entities in scientific literature, including oxazolidinone antibiotics[1], maslinic acid derivatives[2], and intermediates in benzothiazole synthesis[3]. This technical guide focuses specifically on This compound (also identified as Compound B14) , which has demonstrated activity against specific plant pathogenic bacteria.
Introduction
This compound (Compound B14) is an antimicrobial compound with notable efficacy against a panel of gram-negative bacteria responsible for significant crop diseases.[4] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to changes in permeability and inhibition of membrane formation.[4][5] This guide provides a detailed overview of its spectrum of activity, the experimental protocols used for its evaluation, and a visualization of its mechanism and the workflow for its assessment.
Spectrum of Activity
The antibacterial potency of Agent 141 (Compound B14) was evaluated against four significant plant pathogens. The compound's activity is quantitatively expressed as the half-maximal effective concentration (EC₅₀), which represents the concentration of the agent that inhibits 50% of the bacterial population's growth.
Table 1: In Vitro Spectrum of Activity of this compound (Compound B14)
| Target Pathogen | Common Disease Caused | Gram Stain | EC₅₀ Value (μM) |
|---|---|---|---|
| Xanthomonas oryzae pv. oryzae (Xoo) | Bacterial Blight of Rice | Negative | 1.28 |
| Xanthomonas axonopodis pv. citri (Xac) | Citrus Canker | Negative | 1.28 |
| Pseudomonas syringae pv. actinidiae (Psa) | Kiwifruit Vine Disease | Negative | 1.28 |
| Clavibacter michiganensis subsp. michiganensis (Cmm) | Bacterial Canker of Tomato | Positive | 1.28 |
Data sourced from multiple references indicating a consistent EC₅₀ value across the specified pathogens.[4]
Experimental Protocols
The following section details the standard methodology for determining the EC₅₀ values presented in Table 1.
3.1 Protocol: Broth Microdilution Assay for EC₅₀ Determination
This protocol is a standard method for determining the antimicrobial susceptibility of bacteria to a soluble agent.
-
Inoculum Preparation:
-
Pure cultures of the target plant pathogens (Xoo, Xac, Psa, Cmm) are grown on appropriate agar medium (e.g., Nutrient Agar) for 24-48 hours at their optimal temperature (typically 28-30°C).
-
Bacterial colonies are suspended in a sterile saline solution (0.85% NaCl) or nutrient broth.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
A series of two-fold serial dilutions of the agent are prepared in sterile liquid growth medium (e.g., Nutrient Broth) in a 96-well microtiter plate. The concentration range is selected to bracket the expected EC₅₀ value.
-
-
Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibacterial agent.
-
Control wells are included: a positive control (bacteria in medium without the agent) and a negative control (medium only).
-
The plate is incubated for 24-48 hours at the optimal growth temperature for the specific pathogen.
-
-
Data Analysis and EC₅₀ Calculation:
-
After incubation, bacterial growth is measured by reading the optical density (OD) at 600 nm using a microplate reader.
-
The percentage of growth inhibition is calculated for each concentration relative to the positive control.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the agent's concentration and fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations: Mechanism and Workflow
4.1 Mechanism of Action
This compound targets the bacterial cell envelope. It disrupts the integrity of the cell membrane, leading to increased permeability and a subsequent loss of essential intracellular components. This action also inhibits the proper formation and synthesis of the cell membrane, ultimately causing bacterial cell death.[4][5]
Caption: Proposed mechanism of this compound targeting the bacterial cell membrane.
4.2 Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel antibacterial compound like Agent 141 against plant pathogens.
Caption: Standard workflow for determining the EC₅₀ of an antibacterial agent.
References
- 1. US7462633B2 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Antibacterial Activity of MT-141: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of MT-141, a novel semisynthetic cephamycin antibiotic. The data and protocols presented herein are compiled from key studies to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.
Executive Summary
MT-141 demonstrates potent in vitro antibacterial activity against a broad spectrum of bacteria, with notable efficacy against anaerobic and certain Gram-negative species. As a cephamycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to rapid bacteriolysis. This guide summarizes its antimicrobial spectrum, presents detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of MT-141 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a variety of clinically relevant bacterial isolates. The following tables summarize the MIC values, providing a comparative perspective on its antibacterial spectrum.
Table 1: In Vitro Antibacterial Activity of MT-141 against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MT-141 MIC90 (µg/mL) |
| Escherichia coli | 50 | >100 |
| Klebsiella pneumoniae | 50 | 12.5 |
| Salmonella enteritidis | 20 | 3.13 |
| Proteus species (indole-positive) | 20 | >100 |
| Serratia marcescens | 20 | 25 |
| Yersinia enterocolitica | 10 | 0.78 |
| Pseudomonas cepacia | 10 | 100 |
| Campylobacter jejuni | 20 | 3.13 |
Table 2: In Vitro Antibacterial Activity of MT-141 against Anaerobic Bacteria
| Bacterial Species | Number of Strains | MT-141 MIC90 (µg/mL) |
| Bacteroides fragilis | 50 | 3.13[1] |
| Clostridium difficile | 20 | 1.56 |
| Clostridium perfringens | 20 | 6.25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key in vitro assays used to characterize the antibacterial activity of MT-141.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of MT-141 is determined using the agar dilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Plates: Serial twofold dilutions of MT-141 are prepared and incorporated into Mueller-Hinton agar for aerobic bacteria or Brucella HK agar supplemented with hemin and vitamin K1 for anaerobic bacteria.
-
Inoculum Preparation: Bacterial strains are cultured overnight and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of approximately 1 x 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to deliver the standardized bacterial suspension onto the surface of the agar plates containing the various concentrations of MT-141.
-
Incubation: Plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
MIC Reading: The MIC is defined as the lowest concentration of MT-141 that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of MT-141 over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Exposure to Antibiotic: MT-141 is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration of MT-141. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. MT-141 has demonstrated superior bactericidal activity compared to other cephalosporins against several bacterial strains after 6 and 24 hours of exposure[2].
Penicillin-Binding Protein (PBP) Affinity Assay
The binding affinity of MT-141 to bacterial PBPs is a key indicator of its mechanism of action.
-
Preparation of Bacterial Membranes: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed to isolate the cell membranes containing the PBPs.
-
Competitive Binding Assay: Isolated membranes are incubated with a fixed concentration of a radiolabeled or fluorescently tagged penicillin (e.g., [³H]benzylpenicillin or Bocillin FL) in the presence of increasing concentrations of unlabeled MT-141.
-
Separation and Detection: The PBP-ligand complexes are separated by SDS-PAGE. The gel is then subjected to fluorography or fluorescence scanning to visualize the labeled PBPs.
-
Data Analysis: The concentration of MT-141 that inhibits 50% of the binding of the labeled penicillin (IC50) is determined for each PBP. A lower IC50 value indicates a higher binding affinity. MT-141 exhibits binding affinities to PBPs of Escherichia coli[3].
Visualizations
The following diagrams illustrate the mechanism of action of MT-141 and the workflow of the experimental protocols.
Caption: Mechanism of action of MT-141 in Gram-negative bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Time-Kill Kinetics Assay.
References
- 1. In-vitro and in-vivo activities of a novel cephamycin MT-141 against the Bacteroides fragilis group in comparison with six cephem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of MT-141, a new semisynthetic cephamycin, compared with those of five cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antibacterial agent 141" physical and chemical properties
Following a comprehensive literature search, it has been determined that "Antibacterial agent 141" does not correspond to a recognized or consistently identified specific chemical entity. The numerical designation "141" appears frequently within scientific literature, but in the context of citations referencing other research, rather than as a name for a particular antibacterial compound.
Without a specific chemical name, molecular formula, or another standard identifier, it is not possible to provide the requested in-depth technical guide on the physical and chemical properties, experimental protocols, and signaling pathways of "this compound." The successful fulfillment of these requirements is contingent upon the availability of specific data for a known compound.
Researchers, scientists, and drug development professionals seeking information on antibacterial agents are encouraged to use specific nomenclature (e.g., IUPAC name, CAS number) to ensure accurate and targeted retrieval of scientific data. Should a more precise identifier for the intended "this compound" become available, a detailed technical report can be compiled.
MT-141: A Technical Guide to a Novel Cephamycin Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-141, also known as Cefminox, is a semisynthetic cephamycin antibiotic distinguished by a D-cysteine moiety in its 7β-side chain.[1] As a member of the cephamycin family, it possesses a 7α-methoxy group, which confers significant resistance to β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.[2] This technical guide provides an in-depth overview of the core characteristics of MT-141, including its antibacterial activity, mechanism of action, and the experimental methodologies used for its evaluation.
Core Characteristics of the MT-141 Cephamycin
MT-141 exhibits a broad spectrum of antibacterial activity, with a particularly strong and rapid bacteriolytic action against sensitive Gram-negative bacteria.[1] Notably, it is effective against not only rapidly growing bacterial cells but also slowly growing, dense cell populations at low concentrations.[1]
Chemical Structure and Structure-Activity Relationships
The chemical structure of MT-141 is central to its potent antibacterial properties. The D-amino acid function in the C-7β substituent is a key determinant of its activity. Modifications to this part of the molecule have been shown to significantly alter its antibacterial spectrum and efficacy. For instance, amidation or decarboxylation of the D-amino acid moiety leads to an increase in activity against Gram-positive bacteria but a decrease against Gram-negative bacteria.[3] Conversely, N-acetylation, which removes the basic function, results in a marked decrease in activity against both types of bacteria.[3] The L-configuration of the amino acid also leads to a moderate drop in activity.[3]
Quantitative Antibacterial Activity
The in vitro activity of MT-141 has been extensively compared to other cephalosporins. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of MT-141 against a range of bacterial isolates.
| Gram-Positive Bacteria | MT-141 MIC90 (µg/mL) | Cefoxitin MIC90 (µg/mL) | Cefmetazole MIC90 (µg/mL) | Moxalactam MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) | Cefoperazone MIC90 (µg/mL) |
| Staphylococcus aureus | >100 | 25 | 12.5 | 6.25 | 3.13 | 3.13 |
| Staphylococcus epidermidis | 50 | 25 | 12.5 | 6.25 | 6.25 | 6.25 |
| Streptococcus pyogenes | 1.56 | 0.2 | 0.2 | 0.1 | <0.1 | <0.1 |
| Streptococcus pneumoniae | 6.25 | 0.78 | 0.39 | 0.1 | <0.1 | 0.1 |
| Enterococcus faecalis | >100 | >100 | >100 | >100 | >100 | >100 |
| Gram-Negative Bacteria | MT-141 MIC90 (µg/mL) | Cefoxitin MIC90 (µg/mL) | Cefmetazole MIC90 (µg/mL) | Moxalactam MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) | Cefoperazone MIC90 (µg/mL) |
| Escherichia coli | 6.25 | 12.5 | 3.13 | 0.39 | 0.2 | 0.78 |
| Klebsiella pneumoniae | 3.13 | 6.25 | 1.56 | 0.39 | 0.2 | 1.56 |
| Proteus mirabilis | 1.56 | 25 | 3.13 | 0.39 | 0.2 | 0.39 |
| Proteus vulgaris | 0.78 | 12.5 | 1.56 | 0.2 | 0.2 | 0.78 |
| Morganella morganii | 0.39 | 12.5 | 1.56 | 0.78 | 0.39 | 3.13 |
| Serratia marcescens | 12.5 | >100 | 50 | 1.56 | 1.56 | 12.5 |
| Pseudomonas aeruginosa | >100 | >100 | >100 | 50 | 25 | 12.5 |
| Anaerobic Bacteria | MT-141 MIC90 (µg/mL) | Cefoxitin MIC90 (µg/mL) | Cefmetazole MIC90 (µg/mL) | Moxalactam MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) | Cefoperazone MIC90 (µg/mL) |
| Bacteroides fragilis | 12.5 | 50 | 25 | 12.5 | 50 | 100 |
| Clostridium perfringens | 3.13 | 6.25 | 3.13 | 3.13 | 6.25 | 12.5 |
| Clostridium difficile | 6.25 | 25 | 12.5 | 50 | 100 | >100 |
Data extracted from "In Vitro and in Vivo Antibacterial Activities of MT-141, a New Semisynthetic Cephamycin, Compared with Those of Five Cephalosporins" published in Antimicrobial Agents and Chemotherapy.
Mechanism of Action
Similar to other β-lactam antibiotics, MT-141 exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The 7α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases.
Caption: Mechanism of action of MT-141.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of MT-141 and reference antibiotics is determined by the agar dilution method.
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted to the desired concentrations.
-
Preparation of Agar Plates: A defined volume of each antibiotic dilution is added to molten Mueller-Hinton agar and poured into petri dishes.
-
Inoculum Preparation: Bacterial strains are cultured overnight and the suspension is diluted to a standardized concentration (e.g., 10^4 CFU per spot).
-
Inoculation: The bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Caption: Workflow for MIC determination.
Penicillin-Binding Protein (PBP) Affinity Assay
The binding affinity of MT-141 to PBPs of Escherichia coli is determined by a competitive binding assay.
-
Membrane Preparation: E. coli cells are grown to mid-log phase, harvested, and lysed to obtain the cell membrane fraction containing the PBPs.
-
Competitive Binding: The membrane preparations are incubated with various concentrations of unlabeled MT-141 or other β-lactam antibiotics.
-
Labeling: A saturating concentration of radiolabeled or fluorescently labeled penicillin G is added to the mixture and incubated to label the PBPs that are not bound by the test antibiotic.
-
SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The gel is exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner to visualize the PBP bands. The intensity of the bands corresponds to the amount of labeled penicillin G bound, and thus inversely to the affinity of the test antibiotic.
Conclusion
MT-141 is a potent cephamycin antibiotic with a strong bacteriolytic effect, particularly against Gram-negative bacteria. Its efficacy is rooted in its unique chemical structure, which confers both high affinity for penicillin-binding proteins and stability against β-lactamases. The provided data and experimental protocols offer a comprehensive technical overview for researchers and drug development professionals engaged in the study of novel antimicrobial agents.
References
- 1. In Vitro and In Vivo Antibacterial Activities of MT-141, a New Semisynthetic Cephamycin, Compared with Those of Five Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel morphological changes in gram-negative bacteria caused by combination of bulgecin and cefmenoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Whitepaper: The Inhibition of Bacterial Cell Membrane Formation by Antibacterial Agent 141
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "Antibacterial Agent 141" does not correspond to a recognized, specific antibacterial compound in publicly available scientific literature. Therefore, this technical guide will address the core scientific principles requested by focusing on well-characterized classes of antibacterial agents that inhibit the formation and integrity of the bacterial cell membrane. The mechanisms, data, and protocols presented are representative of agents that function through the described pathways.
Introduction
The bacterial cell membrane is an essential organelle that provides a critical barrier, maintains cellular integrity, and is the site of numerous vital processes, including energy production and transport. Its unique composition and essential nature make it an attractive target for the development of novel antibacterial agents, particularly in an era of growing antimicrobial resistance.
This guide provides a detailed technical overview of two primary strategies employed by antibacterial agents to compromise the bacterial cell membrane: direct physical disruption and the inhibition of essential biosynthetic pathways that provide its core components. We will explore the mechanisms of action of representative compounds, present quantitative efficacy data, detail relevant experimental protocols for their study, and provide visual diagrams of the key pathways and workflows.
Section 1: Direct Disruption of the Bacterial Cell Membrane
A class of potent antibacterial agents functions by directly inserting into and disrupting the physical integrity of the bacterial cell membrane. This often leads to rapid, concentration-dependent bactericidal activity.
Lipopeptides: The Daptomycin Example
Daptomycin is a cyclic lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism is unique and multifaceted, involving a calcium-dependent interaction with the cell membrane.[4][5]
Mechanism of Action:
-
Calcium-Dependent Binding: Daptomycin first binds to calcium ions, forming a complex that facilitates its interaction with the bacterial cytoplasmic membrane.[2]
-
Membrane Insertion: The lipophilic tail of the daptomycin-calcium complex inserts into the cell membrane, a process dependent on the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[1][2]
-
Oligomerization and Pore Formation: Once inserted, daptomycin molecules oligomerize, forming a channel or pore-like structure that disrupts the membrane's curvature and integrity.[1][2][5]
-
Ion Leakage and Depolarization: This disruption leads to the rapid efflux of intracellular potassium ions, causing a loss of membrane potential (depolarization).[1][3][6]
-
Cessation of Macromolecular Synthesis: The collapse of the membrane potential halts the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[1][6]
Quantitative Data: Daptomycin Activity
The efficacy of daptomycin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Organism | Number of Strains | MIC Range (mg/L) | MIC_90_ (mg/L) | Reference |
| Staphylococcus aureus (MSSA) | - | - | 0.5 | [5] |
| Staphylococcus aureus (MRSA) | - | - | 0.5 | [5] |
| Streptococcus pneumoniae | - | 0.12 - 0.25 | - | [7] |
| Enterococcus faecium | - | 2.0 | - | [7] |
| Vancomycin-Resistant Enterococci (VRE) | - | ≤ 2.0 | - | [8] |
Note: MIC values can vary based on testing conditions, including calcium concentration.[8]
Polymyxins: The Polymyxin B Example
Polymyxins, such as Polymyxin B and Colistin (Polymyxin E), are polypeptide antibiotics that are particularly effective against Gram-negative bacteria.[9] They are often used as a last-resort treatment for multidrug-resistant infections.[10]
Mechanism of Action:
-
LPS Binding: Polymyxins are cationic molecules that electrostatically interact with the negatively charged phosphate groups of Lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[10][11][12]
-
Outer Membrane Disruption: This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane.[11]
-
Inner Membrane Permeabilization: Following the disruption of the outer membrane, polymyxins interact with the phospholipids of the inner (cytoplasmic) membrane in a detergent-like manner, increasing its permeability.[9][13]
-
Leakage of Cellular Contents: The compromised integrity of the inner membrane results in the leakage of essential intracellular components, leading to cell death.[11]
Quantitative Data: Polymyxin B Activity
| Organism | Number of Isolates | MIC (mg/L) for Susceptible Strains | Reference |
| Pseudomonas aeruginosa | - | ≤ 2 | [14] |
| Acinetobacter baumannii | 10 | 0.125 - 0.5 | [15] |
| Enterobacteriaceae | - | ≤ 2 | [14] |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 77 | 0.25 - 2.0 | [16] |
Note: A susceptibility breakpoint of ≤ 2 mg/L is generally recommended for Polymyxin B against these organisms.[14]
Section 2: Inhibition of Cell Membrane Biosynthesis
Another effective strategy to compromise the bacterial cell membrane is to inhibit the synthesis of its fundamental components. This approach targets the intricate enzymatic pathways responsible for producing lipids and fatty acids.
Inhibition of Lipid A Biosynthesis: LpxC Inhibitors
The outer membrane of Gram-negative bacteria is asymmetric, with an outer leaflet composed primarily of LPS. Lipid A is the essential lipid anchor of LPS, and its biosynthesis is a prime target for novel antibiotics.[17] The enzyme LpxC catalyzes the first committed step in this pathway.[18][19]
Mechanism of Action:
-
Target Enzyme: LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a zinc-dependent metalloenzyme.[17][20]
-
Inhibition: LpxC inhibitors, such as the experimental compound CHIR-090, are potent molecules that bind to the active site of LpxC, often chelating the essential zinc ion.[17][21]
-
Pathway Blockade: This inhibition blocks the entire downstream pathway of Lipid A synthesis.
-
Lethal Effect: Without the ability to synthesize new Lipid A, the bacterium cannot produce LPS, which is essential for the formation and integrity of the outer membrane. This leads to cell death.[18]
Quantitative Data: LpxC Inhibitor (CHIR-090) Activity
| Parameter | Organism/Enzyme | Value | Reference |
| K_i_* (Inhibition Constant) | E. coli LpxC | 0.5 nM | [19] |
| K_i_ (Inhibition Constant) | R. leguminosarum LpxC | 340 nM | [19] |
| MIC | Wild-Type E. coli | < 0.25 µg/mL | [22] |
| MIC | E. coli with R. leguminosarum lpxC | > 100 µg/mL | [19] |
Inhibition of Fatty Acid Synthesis (FAS-II)
Fatty acids are the fundamental building blocks of the phospholipids that constitute the bulk of the bacterial cell membrane. Bacteria typically utilize the Type II fatty acid synthesis (FAS-II) system, which is distinct from the Type I system found in mammals, making it an excellent target for selective inhibitors.[23][24]
Mechanism of Action: The FAS-II pathway involves a series of enzymes that sequentially elongate an acyl chain. Inhibitors can target various steps in this cycle:
-
FabI (Enoyl-ACP Reductase): This is the target of the well-known antimicrobial triclosan and the anti-tuberculosis drug isoniazid.[23][25]
-
Condensing Enzymes (FabH, FabB, FabF): These enzymes are inhibited by natural products like cerulenin and thiolactomycin.[23]
By inhibiting any of these essential enzymes, the supply of fatty acids for phospholipid synthesis is cut off, preventing the formation and repair of the cell membrane and ultimately leading to growth arrest and cell death.
Section 3: Experimental Protocols
Investigating the effects of antibacterial agents on the cell membrane requires specialized assays. Below are detailed methodologies for key experiments.
Protocol: Membrane Potential Assay
This assay measures the electrical potential across the bacterial membrane using a voltage-sensitive fluorescent dye. Depolarization of the membrane by an antibacterial agent causes a change in the dye's fluorescence.
Principle: The dye DiOC₂(3) exhibits green fluorescence in all cells but concentrates in cells with a high membrane potential, where it forms aggregates that fluoresce red. A decrease in the red/green fluorescence ratio indicates membrane depolarization.[26][27]
Materials:
-
BacLight™ Bacterial Membrane Potential Kit (or equivalent components: DiOC₂(3) dye, CCCP protonophore)
-
Phosphate-buffered saline (PBS), sterile filtered
-
Bacterial culture in logarithmic growth phase
-
Flow cytometer or fluorescence plate reader
-
Test compound (this compound)
Procedure:
-
Culture Preparation: Grow bacteria to the mid-logarithmic phase. Dilute the culture in sterile PBS to a final OD₆₀₀ of approximately 0.2.[28]
-
Sample Preparation: Aliquot 1 mL of the bacterial suspension into flow cytometry tubes. Prepare tubes for the test compound, a negative control (untreated), and a positive control (depolarized).
-
Positive Control: To the positive control tube, add the protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazine) to a final concentration of 5 µM. This will chemically dissipate the membrane potential.[26][28]
-
Test Compound: Add the desired concentration(s) of the test compound to the respective tubes.
-
Staining: Add 10 µL of 3 mM DiOC₂(3) stock solution to each tube (except for an unstained control) and mix gently. Incubate in the dark at room temperature for 5-30 minutes.[26][28]
-
Analysis (Flow Cytometry):
-
Analyze the samples on a flow cytometer with a 488 nm excitation laser.
-
Collect fluorescence in both the green (e.g., FL1) and red (e.g., FL3) channels.
-
For each sample, calculate the ratio of red to green fluorescence intensity.[28]
-
-
Interpretation: A significant decrease in the red/green fluorescence ratio in the presence of the test compound compared to the negative control indicates membrane depolarization.
Protocol: Membrane Permeability Assay
This assay determines if a compound disrupts membrane integrity, allowing molecules that are normally excluded to enter the cell.
Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membrane of live cells. If the membrane is compromised, the dye enters the cell, binds to DNA, and its fluorescence increases dramatically.[29][30][31]
Materials:
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS), sterile
-
Bacterial culture in logarithmic growth phase
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
-
Test compound (this compound)
Procedure:
-
Culture Preparation: Grow bacteria to the mid-logarithmic phase. Wash and resuspend the cells in sterile PBS to a desired OD₆₀₀.
-
Sample Preparation: In a 96-well plate, add bacterial suspension to each well.
-
Controls: Designate wells for a negative control (no treatment), a positive control (e.g., treatment with 70% isopropanol or heat-killing to permeabilize cells), and the test compound.
-
Compound Addition: Add the test compound at various concentrations to the appropriate wells.
-
Staining: Add SYTOX Green to all wells to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity over time using a plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Interpretation: A significant increase in fluorescence in the wells with the test compound compared to the negative control indicates that the agent has permeabilized the bacterial membrane.
Protocol: LpxC Enzyme Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the LpxC enzyme.
Principle: The activity of LpxC can be monitored by measuring the deacetylation of its substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine. The release of the acetate group can be coupled to a subsequent enzymatic reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).
Materials:
-
Purified LpxC enzyme
-
LpxC substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine
-
Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)
-
Coupling enzymes and reagents for detection
-
Microplate reader
-
Test compound (this compound)
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, purified LpxC enzyme, and the test compound at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to permit binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the LpxC substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in signal (e.g., absorbance) over time in a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine key inhibitory parameters like the IC₅₀ or K_i_.[19]
-
-
Interpretation: A lower IC₅₀ or K_i_ value indicates a more potent inhibitor of the LpxC enzyme.
Section 4: Visualizations
Diagrams of Mechanisms and Workflows
Caption: Mechanism of action for Daptomycin.
Caption: Lipid A biosynthesis pathway and LpxC inhibition.
Caption: Experimental workflow for a membrane permeability assay.
Conclusion
Targeting the bacterial cell membrane represents a powerful and effective strategy for antibacterial drug development. The mechanisms of direct membrane disruption, exemplified by daptomycin and polymyxins, offer rapid bactericidal activity against challenging Gram-positive and Gram-negative pathogens, respectively. Concurrently, inhibiting the biosynthesis of essential membrane components, such as the action of LpxC and FAS-II inhibitors, provides a targeted approach to halt bacterial growth by preventing the very formation of this critical cellular structure. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals dedicated to advancing new therapies in the ongoing fight against bacterial infections.
References
- 1. Daptomycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 7. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymyxin - Wikipedia [en.wikipedia.org]
- 10. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. emro.who.int [emro.who.int]
- 16. Evaluation of polymyxin B AUC/MIC ratio for dose optimization in patients with carbapenem-resistant Klebsiella pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Inhibition of lipid A biosynthesis as the primary mechanism of CHIR-090 antibiotic activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
- 28. Membrane Potential Assay [bio-protocol.org]
- 29. SYTOX Green membrane permeability assay. [bio-protocol.org]
- 30. 2.7. Plasmatic membrane permeability assay [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Novel Antibacterial Agents
Introduction
The designation "Antibacterial agent 141" does not correspond to a single, universally recognized compound in the scientific literature. It may refer to a specific molecule within a larger class of compounds being investigated in a particular research context. For instance, it could be MT-141, a cephamycin antibiotic, or a specific derivative in a library of synthetic compounds. This document provides a generalized protocol for the synthesis, purification, characterization, and evaluation of a novel antibacterial agent, which can be adapted by researchers for their specific compound of interest.
1. General Synthesis Protocol
The synthesis of a novel antibacterial agent is highly dependent on its chemical class. The following protocol outlines a representative multi-step synthesis for a hypothetical small molecule antibacterial agent, incorporating common organic chemistry reactions.
1.1. Materials and Reagents
-
Starting materials (e.g., substituted anilines, aldehydes, carboxylic acids)
-
Reagents (e.g., coupling agents like DCC or EDC, acyl chlorides, Grignard reagents)
-
Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)
-
Catalysts (e.g., Palladium on carbon (Pd/C), Copper(I) iodide (CuI))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
1.2. Representative Synthesis Workflow
The following diagram illustrates a generic, three-step synthesis of a hypothetical antibacterial agent.
Caption: A representative three-step synthesis workflow for a novel antibacterial agent.
1.3. Experimental Procedure
Step 1: Amide Coupling
-
Dissolve Starting Material B (1.0 eq) in dry DMF under a nitrogen atmosphere.
-
Add a coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of Starting Material A (1.0 eq) and a base (e.g., DIPEA, 2.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield Intermediate 1.
Step 2: Cyclization
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add the cyclizing agent (e.g., Lawesson's reagent, 0.6 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain Intermediate 2.
Step 3: Final Modification
-
Dissolve Intermediate 2 (1.0 eq) in acetonitrile.
-
Add a base (e.g., potassium carbonate, 1.5 eq) and Reagent D (e.g., an alkyl halide, 1.1 eq).
-
Stir the reaction at 50°C for 6-12 hours, monitoring by TLC.
-
Filter the solid and concentrate the filtrate.
-
Purify the crude product by preparative HPLC to yield the final antibacterial agent.
2. Purification and Characterization
2.1. Purification
The final compound and intermediates should be purified to >95% purity, as determined by analytical HPLC.
| Purification Method | Typical Application |
| Flash Column Chromatography | Purification of intermediates and final products on a gram scale. |
| Preparative HPLC | Final purification of the target compound to achieve high purity. |
2.2. Characterization
The structure and identity of the synthesized compound must be confirmed using various spectroscopic methods.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | To determine the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact molecular formula. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups. |
3. Evaluation of Antibacterial Activity
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Protocol:
-
Prepare a stock solution of the antibacterial agent in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB).[1]
-
Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include positive controls (bacteria in MHB without the agent) and negative controls (MHB only).[1]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which no visible growth is observed.
3.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto an agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
3.3. Representative Antibacterial Activity Data
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Agent 141 | 2 | 4 | 8 | 16 |
| Vancomycin | 1 | 2 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
4. Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of a new antibacterial agent. Several common mechanisms can be investigated.[2]
4.1. Inhibition of Cell Wall Synthesis
Many antibiotics, such as penicillins and cephalosporins, target the bacterial cell wall.[3] MT-141, a cephamycin antibiotic, acts by binding to penicillin-binding proteins and inhibiting transpeptidase activity, which is crucial for cell wall synthesis.[4]
Caption: Inhibition of peptidoglycan synthesis by targeting penicillin-binding proteins.
4.2. Inhibition of Protein Synthesis
Some antibiotics inhibit bacterial growth by targeting the ribosome and preventing protein synthesis.[3]
4.3. Disruption of Cell Membrane Integrity
Certain antibacterial agents can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5]
4.4. Inhibition of Nucleic Acid Synthesis
This class of antibiotics interferes with the replication and transcription of bacterial DNA.[2]
The synthesis and evaluation of novel antibacterial agents is a critical area of research in the face of growing antibiotic resistance. The protocols and methodologies outlined in this document provide a framework for the systematic discovery and characterization of new compounds. Detailed experimental validation and mechanism of action studies are essential for the successful development of the next generation of antibiotics.
References
- 1. actascientific.com [actascientific.com]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MT-141 (Cefminox) Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-141, also known as Cefminox, is a second-generation cephamycin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria.[1] It is particularly effective against Gram-negative and anaerobic bacteria.[1] Like other β-lactam antibiotics, MT-141 exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial strain to an antimicrobial agent. This application note provides a detailed protocol for determining the MIC of MT-141 using the broth microdilution method, a widely accepted and standardized technique.
Principle of the MIC Assay
The broth microdilution MIC assay involves challenging a standardized bacterial inoculum with serial dilutions of MT-141 in a liquid growth medium. Following incubation, the lowest concentration of MT-141 that visibly inhibits bacterial growth is determined as the MIC. This value is a critical parameter in assessing the potential therapeutic efficacy of the antibiotic against a specific pathogen.
Data Presentation: MT-141 (Cefminox) MIC Values
The following table summarizes the in vitro activity of MT-141 against a range of medically significant bacterial species. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates), MIC₉₀ (the concentration that inhibits 90% of the isolates), and/or a range of concentrations in µg/mL.
| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Negative Bacteria | |||
| Escherichia coli | 0.125 - 16 | ||
| Pseudomonas aeruginosa | 256 | ||
| Anaerobic Bacteria | |||
| Bacteroides fragilis | 2.0[3][4] | ||
| Bacteroides thetaiotaomicron | 4.0[3][4] | ||
| Clostridioides difficile | 2 - 4 | 2.0[1][3][4] | |
| Fusobacteria | 1.0[3][4] | ||
| Peptostreptococci | 2.0[3][4] | ||
| Overall Anaerobes (357 isolates) | 1.0 | 16.0 |
Experimental Protocols
Broth Microdilution MIC Assay for MT-141
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
MT-141 (Cefminox) sodium salt
-
Sterile 96-well microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Supplemented Brucella broth for anaerobic bacteria
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile, disposable inoculation loops or swabs
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (aerobic or anaerobic as required)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of MT-141 Stock Solution:
-
Aseptically prepare a stock solution of MT-141 in a suitable sterile solvent (e.g., sterile distilled water or buffer recommended by the manufacturer). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while visually comparing to the standard or by measuring the optical density (OD) at 600 nm.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth (CAMHB or supplemented Brucella broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the MT-141 stock solution, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of diluted wells.
-
The final volume in each well after dilution should be 50 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates with lids to prevent evaporation.
-
Incubate the plates at 35-37°C for 16-20 hours for aerobic bacteria.
-
For anaerobic bacteria, incubate in an anaerobic atmosphere for 42-48 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of MT-141 at which there is no visible growth (i.e., the first clear well).
-
A small, faint button of cells at the bottom of the well should be disregarded.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Optionally, the results can be read using a microplate reader by measuring the OD at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of the growth observed in the growth control well.
-
Visualizations
Caption: Workflow for the MT-141 Broth Microdilution MIC Assay.
Caption: Mechanism of action of MT-141 (Cefminox).
References
- 1. Cefminox - Wikipedia [en.wikipedia.org]
- 2. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of cefminox against anaerobic bacteria compared with those of nine other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Cefminox against Anaerobic Bacteria Compared with Those of Nine Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 141 (Cefminox) in Treating Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 141, also known as MT-141 or its generic name Cefminox, is a potent cephamycin antibiotic with marked bactericidal activity against a broad spectrum of gram-negative bacteria. As a member of the β-lactam class of antibiotics, its mechanism of action centers on the disruption of bacterial cell wall synthesis. This document provides detailed application notes and experimental protocols for the evaluation of Cefminox's efficacy against gram-negative pathogens.
Mechanism of Action
Cefminox exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these proteins, Cefminox blocks the transpeptidation step in peptidoglycan assembly, leading to a compromised cell wall, morphological abnormalities, and eventual cell lysis.[1] This potent and rapid lytic action has been observed in various gram-negative species.[1]
Quantitative Data: In Vitro Activity
The in vitro efficacy of Cefminox has been evaluated against a range of clinically relevant gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.
| Gram-Negative Bacteria | Percentage of Strains Susceptible to ≤12.5 µg/mL |
| Escherichia coli | 100% |
| Klebsiella pneumoniae | 81% |
| Proteus mirabilis | 90% |
| Indole-positive Proteus sp. | 88% |
| Shigella flexneri | 100% |
| Salmonella sp. | 100% |
| Serratia marcescens | 18% |
| Enterobacter sp. | 3% |
| Citrobacter sp. | 0% |
| Pseudomonas aeruginosa | 0% |
Data sourced from a study determining MICs with an inoculum size of 10^6 cells/ml.[2] Most of the susceptible strains were inhibited at concentrations between 0.39 and 0.78 µg/mL.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Cefminox and a general workflow for its evaluation.
References
Application Notes and Protocols: Assessing Bacterial Cell Permeability with Antibacterial Agent 141
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 141, also known as MT-141, is a cephamycin antibiotic with potent bacteriolytic activity, particularly against Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of cell wall synthesis through binding to penicillin-binding proteins (PBPs) and subsequent inhibition of transpeptidase activity.[1] This interference with peptidoglycan synthesis leads to the formation of cell wall defects, causing bulges and eventual cell lysis.[1] Understanding the ability of this compound to permeate the bacterial cell envelope is crucial for elucidating its efficacy and for the development of novel antibacterial therapies.
These application notes provide detailed protocols for assessing the effects of this compound on the permeability of bacterial cell membranes. The described assays are fundamental tools for characterizing the antibacterial mechanism and can be adapted for high-throughput screening.
Mechanism of Action Overview
This compound, as a beta-lactam antibiotic, primarily targets the bacterial cell wall. In Gram-negative bacteria, this requires the agent to first traverse the outer membrane to reach the periplasmic space where the PBPs are located. The disruption of the cell wall integrity can lead to secondary effects on the inner membrane permeability.
Data Presentation
The following tables present representative quantitative data from hypothetical cell permeability assays with this compound. These tables are for illustrative purposes to guide data presentation.
Table 1: Outer Membrane Permeability using NPN Uptake Assay
| Concentration of Agent 141 (µg/mL) | Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 150 |
| 0.5 x MIC | 450 |
| 1 x MIC | 800 |
| 2 x MIC | 1250 |
| Polymyxin B (Positive Control) | 1500 |
Table 2: Inner Membrane Permeability using ONPG Hydrolysis Assay
| Concentration of Agent 141 (µg/mL) | β-Galactosidase Activity (OD420) |
| 0 (Control) | 0.05 |
| 0.5 x MIC | 0.15 |
| 1 x MIC | 0.35 |
| 2 x MIC | 0.60 |
| Melittin (Positive Control) | 0.85 |
Experimental Protocols
Protocol 1: Outer Membrane Permeability – N-Phenyl-1-Naphthylamine (NPN) Uptake Assay
This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces strongly in the hydrophobic environment of the cell membrane. An increase in fluorescence indicates outer membrane disruption.[2][3]
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound stock solution
-
Positive control (e.g., Polymyxin B)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Inoculate the bacterial strain into TSB and grow overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS and resuspend in PBS to an OD600 of 0.5.
-
In a 96-well plate, add 50 µL of the bacterial cell suspension to each well.
-
Add 50 µL of varying concentrations of this compound (or positive/negative controls) to the wells.
-
Add 10 µL of NPN stock solution to each well to a final concentration of 10 µM.
-
Immediately measure the fluorescence at 350 nm excitation and 420 nm emission over time (e.g., every minute for 30 minutes).
Protocol 2: Inner Membrane Permeability – o-Nitrophenyl-β-D-galactopyranoside (ONPG) Assay
This assay assesses the integrity of the bacterial inner membrane by measuring the activity of β-galactosidase, an intracellular enzyme. ONPG is a chromogenic substrate that can only be hydrolyzed by β-galactosidase if the inner membrane is compromised, allowing ONPG to enter the cytoplasm.[3][4] This protocol is suitable for bacterial strains that express β-galactosidase (e.g., E. coli ML-35 or IPTG-induced lacZ+ strains).
Materials:
-
Bacterial strain expressing β-galactosidase (e.g., E. coli ML-35)
-
Growth medium (e.g., LB broth)
-
PBS, pH 7.4
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in water)[4]
-
This compound stock solution
-
Positive control (e.g., Melittin)
-
96-well clear microplate
-
Spectrophotometric microplate reader (Absorbance at 420 nm)
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase as described in Protocol 1.
-
Harvest and wash the cells, then resuspend in PBS to an OD600 of 0.5.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 50 µL of varying concentrations of this compound (or controls).
-
Add 50 µL of ONPG stock solution to each well to a final concentration of 1.5 mM.[4]
-
Incubate the plate at 37°C.
-
Measure the absorbance at 420 nm at regular intervals (e.g., every 5 minutes for 60 minutes) to monitor the production of o-nitrophenol.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on bacterial cell permeability. By quantifying the disruption of both the outer and inner membranes, researchers can gain deeper insights into the bacteriolytic mechanism of this cephamycin antibiotic. The resulting data is invaluable for structure-activity relationship studies and for the rational design of next-generation antibacterial agents. It is recommended that these assays be performed in conjunction with minimum inhibitory concentration (MIC) and time-kill kinetic studies to build a comprehensive profile of this compound's activity.
References
- 1. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis the Permeability of Cell Membrane [bio-protocol.org]
- 4. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Antibacterial Agent 141 (Helvolic Acid) in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 141, identified as Helvolic Acid , is a nortriterpenoid antibiotic belonging to the fusidane class of natural products.[1] Originally isolated from fungi such as Aspergillus fumigatus, it has demonstrated significant bacteriostatic activity, particularly against Gram-positive bacteria.[1][2] Emerging research has highlighted its potential in agricultural applications for the management of economically important plant pathogenic bacteria. This document provides detailed application notes, quantitative data, and experimental protocols for the use of Helvolic Acid in agricultural research.
Mechanism of Action
Helvolic Acid exhibits a bacteriostatic mode of action, meaning it inhibits the growth and reproduction of bacteria without killing them.[1][3] Its primary mechanism is the inhibition of protein synthesis. Like its structural analog fusidic acid, Helvolic Acid is believed to target a key component of the bacterial translation machinery, likely an elongation factor (such as EF-G or EF-2 in archaea).[4][5][6] By binding to this factor, it prevents the translocation step of protein synthesis on the ribosome, thereby halting the production of essential proteins and arresting bacterial growth.[6] This mode of action is distinct from many commonly used antibiotics, which reduces the likelihood of cross-resistance.[2]
References
- 1. thaiscience.info [thaiscience.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fusidic and helvolic acid inhibition of elongation factor 2 from the archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
MT-141 (Cefminox): Application Notes and Protocols for Use as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-141, also known as Cefminox, is a potent cephamycin antibiotic with a broad spectrum of activity, particularly against Gram-negative and anaerobic bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it an effective selective agent in microbiological research and drug development. By interfering with the final stages of peptidoglycan synthesis, MT-141 exhibits strong and rapid bacteriolytic action.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of MT-141 as a selective agent in various microbiological applications.
Mechanism of Action
MT-141 is a member of the cephamycin class of β-lactam antibiotics.[1] Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. Specifically, MT-141 covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the transpeptidation step in peptidoglycan synthesis.[1] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The 7α-methoxy group characteristic of cephamycins confers stability against many β-lactamases produced by resistant bacteria.
Quantitative Data: In Vitro Activity of MT-141
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of MT-141 against a range of clinically relevant bacteria. These values are essential for determining the appropriate concentration of MT-141 for use as a selective agent.
Table 1: MICs of MT-141 against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.39 - 0.78[2] | - | - |
| Klebsiella pneumoniae | 0.39 - 0.78[2] | - | - |
| Proteus mirabilis | - | - | - |
| Indole-positive Proteus sp. | - | - | - |
| Serratia marcescens | - | - | - |
| Salmonella sp. | 0.39 - 0.78[2] | - | - |
| Shigella flexneri | 0.39 - 0.78[2] | - | - |
| Enterobacter sp. | >12.5 (97% resistant)[2] | - | - |
| Citrobacter sp. | >12.5 (100% resistant)[2] | - | - |
| Pseudomonas aeruginosa | >12.5 (100% resistant)[2] | - | - |
Table 2: MICs of MT-141 against Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | - | - | 2.0[3] |
| Bacteroides thetaiotaomicron | - | - | 4.0[3] |
| Fusobacterium sp. | - | - | 1.0[3] |
| Peptostreptococcus sp. | - | - | 2.0[3] |
| Clostridium difficile | - | - | 2.0[3] |
| Overall Anaerobes | - | 1.0[3][4] | 16.0[3][4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Preparation of Selective Media with MT-141
This protocol describes the preparation of selective agar plates for the isolation of bacteria resistant to MT-141 or for the selection of genetically modified organisms carrying a resistance marker.
Materials:
-
Culture medium (e.g., Luria-Bertani (LB) agar, Mueller-Hinton agar)
-
MT-141 (Cefminox) powder
-
Sterile deionized water or appropriate solvent
-
Sterile conical tubes (50 mL)
-
Syringe filters (0.22 µm)
-
Petri dishes
-
Autoclave
-
Water bath or incubator at 50-55°C
-
Laminar flow hood
Procedure:
-
Prepare Culture Medium: Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the Medium: After autoclaving, cool the medium to 50-55°C in a water bath or incubator. It is crucial not to add the antibiotic to the medium when it is too hot, as this can lead to its degradation.
-
Prepare MT-141 Stock Solution: a. In a laminar flow hood, weigh the required amount of MT-141 powder to prepare a stock solution of 10 mg/mL. b. Dissolve the powder in a suitable sterile solvent (e.g., deionized water). c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube. d. Store the stock solution in aliquots at -20°C.
-
Add MT-141 to the Medium: a. In the laminar flow hood, add the appropriate volume of the MT-141 stock solution to the cooled agar medium to achieve the desired final concentration. The selective concentration should be determined based on the MIC values of the target organisms (refer to Tables 1 and 2). A common starting point is a concentration slightly above the MIC of the susceptible organisms. b. Swirl the flask gently to ensure even distribution of the antibiotic.
-
Pour Plates: a. Pour approximately 20-25 mL of the antibiotic-containing medium into sterile petri dishes. b. Allow the plates to solidify at room temperature. c. Once solidified, invert the plates and store them at 4°C in the dark. The plates should be used within 1-2 weeks for optimal performance.
Penicillin-Binding Protein (PBP) Binding Assay (General Protocol)
This protocol outlines a general method to assess the binding of MT-141 to bacterial PBPs. This is a competitive binding assay using a labeled penicillin derivative.
Materials:
-
Bacterial culture of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Ultracentrifuge
-
MT-141
-
Bocillin™ FL (fluorescently labeled penicillin) or other suitable labeled penicillin
-
SDS-PAGE equipment and reagents
-
Fluorescence gel scanner
Procedure:
-
Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-log phase. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). d. Centrifuge the lysate at low speed to remove unbroken cells and debris. e. Pellet the membranes from the supernatant by ultracentrifugation. f. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
Competitive Binding Assay: a. In separate microcentrifuge tubes, pre-incubate the membrane preparation with varying concentrations of MT-141 for a defined period (e.g., 15-30 minutes) at room temperature or 37°C. Include a no-antibiotic control. b. Add a fixed, saturating concentration of Bocillin™ FL to each tube and incubate for a further 10-15 minutes. This allows the fluorescent penicillin to bind to any PBPs not already occupied by MT-141.
-
SDS-PAGE and Visualization: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Analysis: a. The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of MT-141, as it competes with Bocillin™ FL for binding. b. Quantify the band intensities to determine the concentration of MT-141 required to inhibit 50% of the binding of the fluorescent probe (IC₅₀).
Applications in Drug Development and Research
-
Selective Agent for Resistant Strains: MT-141 can be used in culture media to select for and isolate bacterial strains that have acquired resistance to cephamycin antibiotics.
-
Genetic Engineering: It can be employed as a selective marker in cloning experiments where a resistance gene to MT-141 is used.
-
Mechanism of Resistance Studies: By studying bacteria that develop resistance to MT-141, researchers can investigate the molecular mechanisms of β-lactam resistance.
-
Screening for Novel Antibiotics: MT-141 can be used as a reference compound in screens for new antimicrobial agents targeting Gram-negative or anaerobic bacteria.
Conclusion
MT-141 (Cefminox) is a valuable tool for microbiological research and drug development due to its potent and specific activity against a range of bacteria. The provided data and protocols offer a foundation for its effective use as a selective agent. Researchers should always determine the optimal concentration of MT-141 for their specific bacterial strains and experimental conditions.
References
- 1. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Laboratory and clinical studies on cefminox] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of cefminox against anaerobic bacteria compared with those of nine other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
"Antibacterial agent 141" solution preparation and stability
Application Notes and Protocols: Antibacterial Agent 141
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This compound is a novel synthetic molecule demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of the bacterial signal peptidase I (SPase I), a critical enzyme in protein secretion and cell wall maintenance. This document provides detailed protocols for the preparation of this compound solutions and summarizes its stability under various conditions to ensure reproducible experimental results.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O₅ |
| Molecular Weight | 456.46 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa | 8.2 (basic) |
3. Solution Preparation
The following protocols describe the preparation of stock and working solutions of this compound.
Protocol: Preparation of 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound powder to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.56 mg of the compound.
-
Transfer the powder to a sterile polypropylene tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. To continue the example, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the desired aqueous buffer (e.g., PBS) to achieve the final working concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.
-
Vortex the working solution gently to ensure homogeneity.
-
Prepare fresh working solutions daily and discard any unused portions. Do not store aqueous solutions of this compound.
4. Solubility Data
The solubility of this compound was determined in various solvents. All measurements were performed at 25°C.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl sulfoxide (DMSO) | > 100 | > 219 |
| Dimethylformamide (DMF) | > 80 | > 175 |
| Ethanol | 15.2 | 33.3 |
| Methanol | 10.5 | 23.0 |
| Water | < 0.1 | < 0.22 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 0.25 | 0.55 |
5. Stability Data
The stability of this compound was assessed in both stock solution and aqueous working solutions under different storage conditions. The percentage of the parent compound remaining was quantified by HPLC analysis.
Stability of 10 mM Stock Solution in DMSO
| Storage Condition | 1 Week (%) | 1 Month (%) | 3 Months (%) |
| -80°C | 99.8 ± 0.1 | 99.5 ± 0.3 | 99.2 ± 0.4 |
| -20°C | 99.6 ± 0.2 | 99.1 ± 0.2 | 98.5 ± 0.5 |
| 4°C | 98.2 ± 0.4 | 95.3 ± 0.6 | 88.1 ± 1.1 |
| 25°C (Room Temperature) | 92.5 ± 0.8 | 81.2 ± 1.5 | 65.7 ± 2.3 |
Stability of 100 µM Working Solution in PBS, pH 7.4
| Storage Condition | 4 Hours (%) | 8 Hours (%) | 24 Hours (%) |
| 4°C | 99.1 ± 0.3 | 98.5 ± 0.5 | 96.2 ± 0.7 |
| 25°C (Room Temperature) | 97.3 ± 0.6 | 93.1 ± 0.9 | 82.4 ± 1.4 |
| 37°C | 91.5 ± 0.8 | 85.4 ± 1.2 | 68.9 ± 2.1 |
6. Experimental Protocols
Protocol: HPLC Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method for quantifying the degradation of this compound.
Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples by diluting the stability study aliquots with the mobile phase to a final concentration within the linear range of the standard curve.
-
Run a standard curve of this compound at known concentrations to quantify the amount in the test samples.
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Calculate the percentage of parent compound remaining by comparing the peak area of the aged sample to that of a freshly prepared control sample (T=0).
7. Visualizations
Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Antibacterial Agent 141 (Cefminox Sodium)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 141. Our analysis has identified "this compound" as Cefminox sodium , a second-generation cephamycin antibiotic, also referred to as MT-141.
It is important to distinguish Cefminox sodium from Prolipid™ 141 , which is a lamellar gel used in cosmetic and topical formulations and is not an antibacterial agent itself. This guide will focus exclusively on Cefminox sodium (MT-141).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is Cefminox sodium (MT-141), a semi-synthetic, broad-spectrum cephamycin antibiotic.[1] Cephamycins are a class of β-lactam antibiotics that are effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic microbes.[1]
Q2: What is the mechanism of action of Cefminox sodium?
A2: Like other β-lactam antibiotics, Cefminox sodium is a bactericidal agent that works by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall's integrity leads to cell lysis and death.[1] Cefminox sodium has shown high affinity for PBPs 1a, 1b, and 3 in Escherichia coli.
Q3: What are the general solubility properties of Cefminox sodium?
A3: Cefminox sodium is generally considered to be soluble in aqueous solutions. Quantitative data is summarized in the table below. It is important to note that the solubility can be affected by various factors such as pH, temperature, and the presence of other solutes.
Data Presentation
Table 1: Solubility of Cefminox Sodium (MT-141)
| Solvent | Solubility | Notes |
| Water | Freely soluble[2] | A 1% solution in water has a pH between 5.0 and 7.0.[2] |
| Methanol | Soluble | |
| Ethanol | Slightly soluble to insoluble[2] | |
| Ether | Insoluble[2] | |
| Phosphate-Buffered Saline (PBS) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Table 2: Stability of Cefminox Sodium (MT-141) in Aqueous Solution
| Condition | Stability | Notes |
| pH | A 1% aqueous solution has a pH of 5.0-7.0.[2] Another source indicates a pH of 9.0-10.0 for a 1% aqueous solution. | Cephalosporins, in general, can be susceptible to degradation in highly acidic or alkaline conditions. |
| Temperature | Store in a cool, dry place. Recommended storage for the solid form is -20°C. | Shelf life of the solid is up to 2 years when stored correctly.[2] |
| Light | Protect from light.[2] |
Troubleshooting Guide: Solubility Issues
Even with a generally soluble compound like Cefminox sodium, you may encounter precipitation or incomplete dissolution under certain experimental conditions. This guide provides a systematic approach to resolving these issues.
Issue 1: Cefminox sodium precipitates out of solution.
-
Possible Cause 1: pH of the buffer is outside the optimal range.
-
Possible Cause 2: High concentration of buffer salts.
-
Solution: High salt concentrations can sometimes lead to the "salting out" of a dissolved compound. Try preparing your Cefminox sodium solution in a lower concentration of the same buffer.
-
-
Possible Cause 3: Interaction with other components in the medium.
-
Solution: If your experimental setup includes other small molecules or high concentrations of macromolecules, these could be affecting the solubility of Cefminox sodium. Prepare a simplified solution containing only Cefminox sodium and the buffer to confirm its solubility before adding other components.
-
Issue 2: Cefminox sodium is difficult to dissolve in an aqueous buffer.
-
Possible Cause 1: Insufficient mixing or time.
-
Solution: Ensure vigorous mixing (e.g., vortexing) and allow sufficient time for dissolution. Gentle heating (e.g., to 37°C) can also aid in dissolving the compound, but be mindful of potential degradation at higher temperatures over extended periods.
-
-
Possible Cause 2: Use of an inappropriate solvent for initial stock preparation.
-
Solution: If you are preparing a concentrated stock solution, it is recommended to use water or DMSO. Avoid ethanol, as Cefminox sodium has low solubility in it.[2] When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.
-
Issue 3: Inconsistent results in bioassays, possibly due to solubility.
-
Possible Cause 1: Precipitation of the compound at the working concentration.
-
Solution: Visually inspect your assay plates or tubes for any signs of precipitation. If possible, measure the concentration of the soluble fraction by centrifuging the sample and analyzing the supernatant (e.g., by HPLC).
-
-
Possible Cause 2: Degradation of the compound over the course of the experiment.
-
Solution: Prepare fresh solutions of Cefminox sodium for each experiment. If the experiment is lengthy, consider the stability of the compound under your specific conditions (temperature, pH, light exposure).
-
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Solution of Cefminox Sodium
-
Weighing: Accurately weigh the desired amount of Cefminox sodium powder using a calibrated analytical balance.
-
Solvent Addition: Add a portion of the desired aqueous buffer (e.g., sterile water or PBS) to the powder.
-
Dissolution: Vortex the mixture for 1-2 minutes. If the powder is not fully dissolved, sonication for 5-10 minutes can be applied. Gentle warming to 37°C may also be used.
-
Final Volume: Once the solid is completely dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Sterilization (if required): Filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage. Protect from light.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol is for situations where a higher concentration of Cefminox sodium is required than is achievable in a purely aqueous system, or for formulation development.
-
Co-solvent Selection: Choose a water-miscible organic solvent in which Cefminox sodium has good solubility, such as DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Cefminox sodium in the selected co-solvent (e.g., 100 mg/mL in DMSO).
-
Dilution into Aqueous Buffer: To prepare the final working solution, slowly add the co-solvent stock solution to the aqueous buffer with vigorous stirring or vortexing. The final concentration of the co-solvent should be kept as low as possible (typically <1% v/v) to avoid affecting the biological system.
-
Observation: After dilution, observe the solution for any signs of precipitation. If precipitation occurs, a lower final concentration of Cefminox sodium or a different co-solvent system may be necessary.
Visualizations
Caption: Troubleshooting workflow for Cefminox sodium solubility issues.
References
Technical Support Center: MT-141 In Vivo Optimization
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing the concentration of MT-141 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for MT-141?
A1: MT-141 is a synthetic peptide agonist that selectively binds to and activates Receptor-X (RX), a G-protein coupled receptor. Activation of RX initiates a downstream signaling cascade, primarily through the phosphorylation of Kinase A and subsequent modulation of transcription factor activity. This pathway is implicated in regulating cell proliferation and apoptosis.
"Antibacterial agent 141" degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of the novel investigational compound, Antibacterial Agent 141.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Agent 141?
A1: Agent 141 is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis is the most common route, particularly at non-neutral pH.[3] Oxidation can occur in the presence of atmospheric oxygen or oxidizing agents, while photolysis is a concern upon exposure to UV light.
Q2: What are the recommended long-term storage conditions for powdered Agent 141?
A2: For long-term storage, powdered Agent 141 should be kept in a tightly sealed container at -20°C, protected from light and moisture.[4][5] Under these conditions, the powder is expected to remain stable for at least 24 months.
Q3: How should I store stock solutions of Agent 141?
A3: Stock solutions of Agent 141 are significantly less stable than the powdered form due to the risk of hydrolysis.[4] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C for no longer than one month.[5] Avoid repeated freeze-thaw cycles.
Q4: Can I add Agent 141 to my culture media before autoclaving?
A4: No. Agent 141 is heat-sensitive and will degrade significantly at the high temperatures used for autoclaving. It should be sterile-filtered and added to the culture media after it has cooled to a safe temperature (e.g., 50-55°C).[4]
Q5: My experimental results are inconsistent. Could this be related to the stability of Agent 141?
A5: Yes, inconsistent results are often linked to the degradation of the antibacterial agent. Ensure you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to perform a stability check on your current stock or prepare a fresh solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Agent 141.
| Issue | Possible Cause | Recommended Action |
| Loss of Antibacterial Activity in Culture | 1. Degradation in solution: The agent may have degraded in the stock solution or culture medium. 2. Improper storage: Stock solutions were not stored at the correct temperature or were subjected to multiple freeze-thaw cycles. 3. Heat inactivation: The agent was added to the media while it was too hot. | 1. Prepare a fresh stock solution of Agent 141. 2. Ensure stock solutions are aliquoted and stored at -80°C.[5] 3. Add the agent to the culture media after it has cooled to 50-55°C.[4] |
| Precipitate Forms in Stock Solution | 1. Solubility limit exceeded: The concentration of Agent 141 is too high for the chosen solvent. 2. Solvent evaporation: The solvent has evaporated over time, increasing the concentration. 3. Degradation product: The precipitate may be a less soluble degradation product. | 1. Gently warm the solution to see if the precipitate redissolves. If not, prepare a new, less concentrated stock solution. 2. Ensure vials are tightly sealed during storage. 3. If precipitation persists, consider the possibility of degradation and prepare a fresh stock. |
| Variability Between Experimental Replicates | 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of the stock solution were added. 2. Non-homogenous mixing: The agent was not evenly distributed in the culture medium. 3. Degradation during experiment: The agent is degrading over the course of a long experiment. | 1. Calibrate your pipettes and use proper pipetting techniques. 2. Gently vortex or invert the culture medium after adding Agent 141 to ensure thorough mixing. 3. For long-term experiments, consider the stability of the agent under your specific experimental conditions (see stability testing protocol below). |
Quantitative Data Summary
The following tables summarize the stability of Agent 141 under various conditions.
Table 1: Stability of Agent 141 Powder at Different Temperatures
| Storage Temperature (°C) | Time (Months) | Purity (%) |
| 25 | 1 | 98.2 |
| 3 | 92.5 | |
| 6 | 85.1 | |
| 4 | 6 | 99.1 |
| 12 | 98.5 | |
| -20 | 12 | >99.5 |
| 24 | >99.5 |
Table 2: Stability of Agent 141 Stock Solution (10 mg/mL in DMSO) at Different Temperatures
| Storage Temperature (°C) | Time (Days) | Remaining Activity (%) |
| 25 | 1 | 88.3 |
| 3 | 70.1 | |
| 4 | 7 | 95.2 |
| 14 | 89.8 | |
| -20 | 30 | 97.6 |
| 60 | 91.4 | |
| -80 | 30 | >99.0 |
| 90 | 98.2 |
Table 3: Effect of pH on the Stability of Agent 141 in Aqueous Solution at 37°C
| pH | Half-life (hours) |
| 5.0 | 12.5 |
| 7.4 | 48.2 |
| 9.0 | 8.7 |
Experimental Protocols
Protocol 1: Stability Testing of Agent 141 in Solution
Objective: To determine the stability of Agent 141 under specific experimental conditions (e.g., in a particular culture medium at 37°C).
Methodology:
-
Prepare a stock solution of Agent 141 in the desired solvent at a known concentration.
-
Dilute the stock solution to the final experimental concentration in the chosen medium.
-
Divide the solution into multiple sterile, sealed containers, one for each time point.
-
Incubate the containers under the desired experimental conditions (e.g., 37°C with shaking).
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove one container and immediately freeze it at -80°C to halt further degradation.
-
Once all samples are collected, analyze the concentration of the active Agent 141 in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of Agent 141 versus time to determine the degradation rate and half-life under the tested conditions.
Protocol 2: Preparation of Agent 141 for Cell Culture Experiments
Objective: To ensure the consistent and sterile delivery of active Agent 141 to cell cultures.
Methodology:
-
Allow the powdered Agent 141 to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a stock solution of Agent 141 in a suitable sterile solvent (e.g., DMSO) at a concentration that allows for a small volume to be added to the culture medium (e.g., 10 mg/mL).
-
Dispense the stock solution into small, single-use, sterile aliquots.
-
Store the aliquots at -80°C.
-
When ready to use, thaw an aliquot at room temperature.
-
Add the required volume of the stock solution to the pre-warmed culture medium to achieve the desired final concentration. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.5%).
-
Gently mix the medium to ensure homogenous distribution of Agent 141 before adding it to the cells.
Visualizations
References
Technical Support Center: Troubleshooting In Vitro Resistance to MT-141
A Note on "MT-141": The designation "MT-141" can refer to two distinct compounds in scientific literature:
-
Cefminox (MT-141): A semisynthetic cephamycin antibiotic used to treat bacterial infections.
-
Bremelanotide (PT-141): A melanocortin receptor agonist, investigated for various applications, including its potential effects on cancer cells.
This guide is divided into two sections to address troubleshooting for in vitro resistance development for both compounds, given the potential for ambiguity. Please select the section relevant to your research.
Section 1: MT-141 (Cefminox) and Antimicrobial Resistance
This section is for researchers encountering issues while studying the development of bacterial resistance to the antibiotic MT-141 (Cefminox) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MT-141 (Cefminox)?
A1: MT-141 is a cephamycin, which is a type of β-lactam antibiotic. Its primary mechanism of action is to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] This disruption of the peptidoglycan layer leads to cell lysis and bacterial death. MT-141 is known for its potent and rapid bacteriolytic action against a range of Gram-negative bacteria.[1]
Q2: What are the common mechanisms of bacterial resistance to β-lactam antibiotics like MT-141?
A2: Bacteria can develop resistance to β-lactam antibiotics through several primary mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[2][3]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) which reduce the binding affinity of the antibiotic.[4][5]
-
Reduced Permeability: Changes in the bacterial outer membrane (e.g., porin channels in Gram-negative bacteria) that limit the antibiotic's entry into the cell.[2][5]
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell before it can reach its target.[2][5]
Q3: My bacterial culture is showing unexpected resistance to MT-141. What are the initial steps to troubleshoot this?
A3: Start by verifying your experimental setup. Confirm the concentration and purity of your MT-141 stock solution. Ensure your bacterial strain is pure and not contaminated. Re-check your inoculum density and the growth phase of the bacteria. Inconsistencies in these parameters can significantly affect susceptibility testing results.
Troubleshooting Guide: In Vitro Resistance Development
| Problem | Potential Cause | Recommended Solution |
| High Variability in MICs | Inconsistent inoculum size. | Standardize inoculum preparation using a spectrophotometer or McFarland standards. Ensure consistent growth phase at the time of inoculation. |
| Contamination of bacterial culture. | Streak for single colonies on appropriate agar and perform Gram staining and/or confirmatory biochemical tests. | |
| Degradation of MT-141 stock solution. | Prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Verify the activity of a new batch of the antibiotic against a known susceptible control strain. | |
| No Resistance Development | Insufficient selective pressure. | Gradually increase the concentration of MT-141 in a stepwise manner rather than a large initial jump. Ensure the initial concentration is near the MIC to allow for the selection of resistant mutants. |
| Inappropriate culture conditions. | Optimize growth medium, temperature, and aeration to ensure robust bacterial growth, which is often necessary for the development and selection of resistance. | |
| Sudden High-Level Resistance | Plasmid-mediated resistance. | Screen for the presence of plasmids in resistant isolates. Perform conjugation experiments to determine if the resistance is transferable. |
| Contamination with an intrinsically resistant species. | Use selective media and perform species identification (e.g., 16S rRNA sequencing) to confirm the identity of the resistant isolates. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation: Prepare a 2-fold serial dilution of MT-141 in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Adjust the bacterial culture to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of MT-141 that completely inhibits visible bacterial growth.
Protocol 2: Generating Resistant Mutants by Serial Passage
-
Initial Culture: Grow the bacterial strain in a broth medium containing a sub-inhibitory concentration of MT-141 (e.g., 0.5x MIC).
-
Serial Passage: Once the culture reaches the stationary phase, dilute it into a fresh medium containing a 2-fold higher concentration of MT-141.
-
Repeat: Continue this process for multiple passages, progressively increasing the antibiotic concentration.
-
Isolation: Periodically, plate the culture onto antibiotic-free agar to isolate and characterize resistant colonies.
Visualizations
Caption: Workflow for in vitro generation of MT-141 resistant bacteria.
Caption: MT-141 mechanism of action and bacterial resistance pathways.
Section 2: PT-141 (Bremelanotide) and Cancer Cell Response
This section is intended for researchers investigating the effects of PT-141 (Bremelanotide) on cancer cell lines and troubleshooting a lack of response or development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the reported anticancer mechanism of PT-141 (Bremelanotide)?
A1: In glioblastoma cell lines, Bremelanotide, a melanocortin receptor agonist, has been shown to induce cell death and inhibit growth by suppressing the expression of survivin.[6] This action is mediated through melanocortin receptors 3 and 4 (MC3R and MC4R).[6][7] Survivin is an inhibitor of apoptosis, so its downregulation sensitizes cancer cells to cell death.
Q2: My cancer cell line is not responding to PT-141 treatment. What could be the reason?
A2: A lack of response could be due to several factors. The cell line may not express sufficient levels of MC3R or MC4R. Alternatively, the downstream signaling pathway leading to survivin suppression may be altered or compensated for by other pro-survival pathways in that specific cell line.
Q3: Can cancer cells develop resistance to PT-141?
A3: While specific studies on acquired resistance to PT-141 are limited, cancer cells can develop resistance to drugs that induce apoptosis. Potential mechanisms could include the upregulation of alternative anti-apoptotic proteins, mutations in the drug target receptors (MC3R/MC4R), or alterations in downstream signaling pathways.
Troubleshooting Guide: In Vitro Cell Line Response
| Problem | Potential Cause | Recommended Solution |
| No Effect on Cell Viability | Low or no expression of MC3R/MC4R. | Verify receptor expression using qPCR or Western blot. If receptors are absent, the cell line is likely intrinsically resistant. |
| PT-141 degradation. | Prepare fresh solutions of PT-141 for each experiment. Check the stability of the peptide in your specific culture medium over the time course of the experiment. | |
| Cell line has redundant survival pathways. | Investigate the expression of other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Consider combination therapies to target these alternative pathways. | |
| Initial Response, then Regrowth | Selection of a resistant subpopulation. | Isolate the cells that regrow and re-test their sensitivity to PT-141. Analyze these cells for changes in receptor expression or downstream signaling. |
| Upregulation of survivin via an alternative pathway. | Perform a time-course experiment to measure survivin protein and mRNA levels after PT-141 treatment. If survivin levels recover, investigate upstream signaling pathways (e.g., PI3K/Akt, STAT3). |
Experimental Protocols
Protocol 1: Assessing Cell Viability with a Resazurin-based Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PT-141 concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired time period (e.g., 48-72 hours).
-
Assay: Add resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm). A decrease in fluorescence indicates reduced cell viability.
Protocol 2: Western Blot for Survivin and MC4R Expression
-
Cell Lysis: Treat cells with PT-141 for the desired duration, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against survivin, MC4R, and a loading control (e.g., β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed signaling pathway for PT-141 in glioblastoma cells.
Caption: Logical workflow for troubleshooting lack of PT-141 response.
References
- 1. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 6. Melanocortin Receptor Agonist Bremelanotide Induces Cell Death and Growth Inhibition in Glioblastoma Cells via Suppression of Survivin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Antibacterial Agent 141
Disclaimer: "Antibacterial Agent 141" is a hypothetical designation for a novel synthetic compound. The following guidance is based on established principles of organic synthesis and is intended to assist researchers in overcoming common challenges encountered during the development of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for ensuring a good yield from the outset?
A1: A successful synthesis with a high yield begins with meticulous preparation. Key factors include:
-
Reagent and Solvent Quality: Impurities in starting materials or solvents can interfere with the reaction, leading to side products and a lower yield.[1][2] It is crucial to use reagents of appropriate purity and to purify solvents if necessary.[3]
-
Accurate Measurements: Precise calculation and weighing of all reagents are fundamental to achieving the desired stoichiometry.[3]
-
Proper Glassware Preparation: All glassware should be clean and, for moisture-sensitive reactions, flame or oven-dried to remove any traces of water.[1][3]
-
Inert Atmosphere: If any reagents are sensitive to air or moisture, the reaction must be set up under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: How can I effectively monitor the progress of my reaction?
A2: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products.[3] The most common method is Thin Layer Chromatography (TLC), which allows you to visualize the consumption of starting materials and the formation of the product. Other techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative information.
Q3: My product, "this compound," is highly polar. What are the best strategies for purification?
A3: Purifying polar organic compounds can be challenging as they may not behave well with standard normal-phase chromatography.[4][5] Consider the following strategies:
-
Reversed-Phase Chromatography: This is often the best method for purifying polar compounds.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that have poor retention on reversed-phase columns.[4][5][7] It uses a polar stationary phase with a less polar mobile phase.[5]
-
Ion-Exchange Chromatography: If your molecule has acidic or basic functional groups, ion-exchange chromatography can be a very effective purification method.[7][8]
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a very pure product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of "this compound" is significantly lower than expected, or no product is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions require precise temperature control.[3] Run small-scale trials at different temperatures to find the optimum. |
| Poor Quality Reagents or Solvents | Verify the purity of your starting materials and reagents.[1][2] Use freshly purified solvents, especially if they are hygroscopic.[3] |
| Presence of Water or Oxygen | For sensitive reactions, ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.[1][3] |
| Inefficient Stirring | Ensure the reaction mixture is being stirred vigorously to ensure homogeneity.[3] |
| Reaction Not Going to Completion | Monitor the reaction by TLC or HPLC. If the reaction stalls, consider adding more of a key reagent.[3] Be cautious not to add an excess that will complicate purification. |
| Product Decomposition | If the product is unstable under the reaction conditions, you may need to shorten the reaction time or lower the temperature.[3] If decomposition occurs during workup, try to perform it quickly and at a low temperature.[3] |
| Loss of Product During Workup | Be meticulous during extractions and transfers. Rinse all glassware with the appropriate solvent to recover all of the product.[3] If your product is volatile, be cautious during solvent removal.[3] |
Issue 2: Multiple Spots on TLC (Impure Product)
Symptom: The crude product shows multiple spots on the TLC plate, indicating the presence of impurities or side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | Re-evaluate the reaction conditions. Changing the temperature, solvent, or order of reagent addition can sometimes minimize side reactions.[9] |
| Decomposition of Starting Material or Product | As mentioned above, adjust the reaction time and temperature to minimize decomposition.[3] |
| Use of Protecting Groups | In complex syntheses, it may be necessary to use protecting groups to prevent unwanted side reactions with other functional groups in the molecule.[10] |
| Ineffective Purification | The chosen purification method may not be suitable for separating the product from the impurities. Experiment with different chromatographic techniques (e.g., reversed-phase, HILIC) or solvent systems.[4][5] |
Experimental Protocols
General Protocol for a Moisture-Sensitive Reaction
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried for at least 4 hours at 120 °C and then cooled to room temperature in a desiccator.
-
Assembly: The flask is quickly assembled with a condenser and a nitrogen/argon inlet adapter while flushing with a gentle stream of inert gas.
-
Reagent Addition: The starting materials and anhydrous solvent are added via syringe through a rubber septum. Liquid reagents should be added dropwise if the reaction is exothermic.[3]
-
Reaction: The reaction is stirred at the desired temperature and monitored by TLC until completion.
-
Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Workup: The product is extracted into an organic solvent, and the organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
General Protocol for Flash Column Chromatography
-
Column Packing: A glass column is filled with silica gel or another stationary phase as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of the chromatography solvent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent. Fractions are collected in test tubes.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Visualizations
Caption: General workflow for the synthesis of "this compound".
Caption: Decision tree for troubleshooting low yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Enhancing the Stability of PT-141 (Bremelanotide) in Solution
Disclaimer: The following information is provided for research and informational purposes only. "MT-141" is not a widely recognized peptide designation in scientific literature; it is highly likely that this is a typographical error and the intended subject is PT-141 (Bremelanotide). This guide focuses on PT-141.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of PT-141 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is PT-141 and what makes it susceptible to instability in solution?
PT-141, also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] It is a cyclic heptapeptide with the sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.[4][5] Like many peptides, PT-141 is susceptible to degradation in aqueous solutions through several pathways, including hydrolysis, oxidation, and aggregation.[6][7][8] The presence of specific amino acid residues, such as Tryptophan and Histidine, can make it prone to oxidation.
Q2: What is the recommended form of PT-141 for experimental use?
For therapeutic and research use, lyophilized PT-141 is the preferred form over raw powder.[9] Lyophilization, or freeze-drying, removes water while preserving the peptide's molecular structure, which significantly extends its shelf life and reduces the risk of degradation and contamination.[9][10]
Q3: How should lyophilized PT-141 be stored?
Lyophilized PT-141 is stable at room temperature for several weeks but should be stored desiccated below -18°C for long-term stability.[4] One manufacturer suggests a shelf life of at least four years when stored at -20°C as a solid.
Q4: What is the best way to reconstitute lyophilized PT-141?
It is recommended to reconstitute lyophilized PT-141 with bacteriostatic water for injection (BWFI) or a suitable sterile buffer immediately before use.[5][9] The use of a buffered solution for reconstitution can improve the stability of the peptide in solution.[5]
Q5: How should reconstituted PT-141 solutions be stored?
Once reconstituted, PT-141 solutions should be stored at 2-8°C (refrigerated).[4] The stability of the reconstituted solution can vary, with recommendations ranging from use within a few days to up to 30 days when refrigerated.[11] For long-term storage of the reconstituted peptide, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) and store it below -18°C, while avoiding repeated freeze-thaw cycles.[4] However, some sources do not recommend storing the aqueous solution for more than one day.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of Potency/Activity | Peptide degradation (hydrolysis, oxidation) | Optimize solution pH using a suitable buffer. Store reconstituted solutions at 2-8°C and use promptly. For longer storage, consider adding a carrier protein and freezing at -20°C or below. Avoid light exposure to minimize photo-oxidation.[7] |
| Precipitation or Cloudiness | Peptide aggregation or poor solubility | Ensure the peptide is fully dissolved. The solubility of PT-141 acetate in PBS (pH 7.2) is approximately 5 mg/mL. For higher concentrations, consider alternative formulation strategies. Avoid vigorous shaking, which can promote aggregation.[11] |
| Discoloration of Solution | Oxidation of amino acid residues | Prepare solutions fresh and protect from light and air. Consider using antioxidants in the formulation if compatible with the experimental design. |
| Inconsistent Experimental Results | Improper storage or handling | Adhere strictly to recommended storage conditions for both lyophilized powder and reconstituted solutions. Use calibrated equipment for reconstitution and dosing to ensure consistency. Avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols & Methodologies
Protocol 1: Reconstitution of Lyophilized PT-141
Objective: To prepare a stock solution of PT-141 from a lyophilized powder for in vitro or in vivo experiments.
Materials:
-
Lyophilized PT-141 vial
-
Sterile bacteriostatic water for injection (BWFI) or a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Allow the vial of lyophilized PT-141 to warm to room temperature before opening.[5]
-
Clean the rubber stopper of the vial with an alcohol swab.
-
Using a sterile syringe, slowly inject the desired volume of BWFI or buffer into the vial. Direct the stream of liquid against the side of the vial to avoid frothing.
-
Gently swirl the vial to dissolve the powder completely.[11] Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration before use.
-
For immediate use, proceed with the experiment. For short-term storage, refrigerate at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or below.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
Objective: To determine the purity of a PT-141 sample and monitor its stability over time in solution.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable for peptide analysis.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with a modifier like trifluoroacetic acid (TFA) is commonly used.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detection at a wavelength of 220 nm or 280 nm.
-
Sample Preparation: Dilute a small aliquot of the PT-141 solution in Mobile Phase A to an appropriate concentration.
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated by dividing the peak area of the main PT-141 peak by the total area of all peaks. Stability is assessed by monitoring the decrease in the main peak area and the appearance of new degradation peaks over time.
Visualizations
General Workflow for PT-141 Stability Testing
Caption: A general experimental workflow for assessing the stability of PT-141 in solution.
Potential Degradation Pathways for Peptides in Solution
Caption: Overview of common chemical and physical degradation pathways for peptides in solution.
Signaling Pathway of PT-141
Caption: Simplified signaling pathway illustrating the mechanism of action of PT-141.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bremelanotide Peptide | Bremelanotide Synthetic Hormone | ProSpec [prospecbio.com]
- 5. northamptonintegrativemedicine.com [northamptonintegrativemedicine.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. droracle.ai [droracle.ai]
- 10. polarispeptides.com [polarispeptides.com]
- 11. Practical Advice for Storing and Handling PT-141 Bremelanotide Injection 20mg | MintRx Blog - Health & Wellness Insights [mintrx.com]
"Antibacterial agent 141" off-target effects in eukaryotic cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 141. The information focuses on the known off-target effects of this agent in eukaryotic cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Cell Death or Low Cell Viability in Eukaryotic Cell Cultures
Possible Cause: this compound, a fluoroquinolone, can induce cytotoxicity in eukaryotic cells, primarily through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Troubleshooting Steps:
-
Confirm Cytotoxicity:
-
Perform a dose-response experiment to determine the IC50 value of Agent 141 in your specific cell line.
-
Use a cell viability assay, such as the MTT or trypan blue exclusion assay, to quantify cell death.
-
-
Assess Mitochondrial Health:
-
Measure the mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
-
Evaluate cellular respiration and mitochondrial function using techniques like Seahorse XF analysis.
-
-
Measure Oxidative Stress:
-
Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). An increase in fluorescence indicates elevated ROS.
-
-
Mitochondrial DNA Damage:
-
Assess for mtDNA damage using quantitative PCR (qPCR)-based assays.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity of this compound in eukaryotic cells?
A1: The primary off-target toxicity of this compound in eukaryotic cells is mitochondrial dysfunction. This is due to the evolutionary similarity between mitochondria and bacteria. Agent 141 can inhibit the mitochondrial electron transport chain (ETC), specifically complexes I and IV, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This oxidative stress can then damage cellular components, including mitochondrial DNA (mtDNA), proteins, and lipids, ultimately leading to cell death.
Signaling Pathway of Agent 141-Induced Mitochondrial Toxicity
Caption: Agent 141-induced mitochondrial toxicity pathway.
Q2: Does this compound have any effect on eukaryotic DNA?
A2: Yes, at high concentrations, this compound can exhibit genotoxic effects in eukaryotic cells by interacting with topoisomerase II, an enzyme essential for DNA replication and transcription. However, its affinity for eukaryotic topoisomerase II is significantly lower than for its bacterial targets (DNA gyrase and topoisomerase IV). The primary genotoxic effect is often secondary to the induction of oxidative stress, where the generated ROS can cause DNA strand breaks.
Q3: Are there any known off-target protein interactions of this compound in human cells?
A3: Recent proteomic studies have identified potential off-target protein interactions for fluoroquinolones like Agent 141. These include interactions with mitochondrial proteins such as Apoptosis-Inducing Factor Mitochondrion-associated 1 (AIFM1) and Isocitrate Dehydrogenase 2 (IDH2). These interactions can contribute to the observed mitochondrial dysfunction.
Q4: How can I minimize the off-target effects of Agent 141 in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimum inhibitory concentration (MIC) for your target bacteria and use concentrations in that range for your experiments.
-
Limit exposure time: Use the shortest incubation time necessary to achieve the desired antibacterial effect.
-
Use appropriate controls: Always include untreated and vehicle-treated eukaryotic cells to accurately assess the baseline health and response of your cells.
-
Consider antioxidants: In some experimental setups, co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) may help mitigate the effects of ROS-induced damage.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of representative fluoroquinolones (structurally similar to Agent 141) on various eukaryotic cell lines.
Table 1: IC50 Values of Ciprofloxacin in Eukaryotic Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| A-172 | Human Glioblastoma | 72 | 259.3 | [1][2] |
| A549 | Human Lung Carcinoma | Not Specified | 133.3 µg/mL | [3] |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | 60.5 µg/mL | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 24 | 22 µg/mL | [4] |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 5.6 µg/mL | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 24 | 54 µg/mL | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 11.5 µg/mL | [4] |
| KG1-a | Human Myeloid Leukemia | Not Specified | 25 | [5] |
| HCT-116 | Human Colon Carcinoma | 24 | 5.0 | [1] |
| LOX IMVI | Human Melanoma | 24 | 1.3 | [1] |
Table 2: IC50 Values of Levofloxacin in Eukaryotic Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | >100 | [5] |
| A549 | Human Lung Carcinoma | Not Specified | >100 | [5] |
| SKOV3 | Human Ovarian Cancer | Not Specified | >100 | [5] |
Table 3: IC50 Values of Moxifloxacin in Eukaryotic Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Y-79 | Human Retinoblastoma | Not Specified | >100 (alone) | [6] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of Agent 141. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
This protocol uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential.
Procedure:
-
Seed cells in a suitable culture plate or on coverslips and treat with Agent 141 as described for the MTT assay.
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Analyze the cells immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
-
Quantify the change in mitochondrial membrane potential by calculating the ratio of red to green fluorescence intensity.
Protocol 3: DCFH-DA Assay for Intracellular ROS
This protocol measures the overall levels of reactive oxygen species within cells.
Procedure:
-
Seed cells and treat with Agent 141 as described in the previous protocols.
-
Prepare a working solution of DCFH-DA in serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
References
- 1. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PT-141 (Bremelanotide)
An important clarification for researchers: The compound referred to as MT-141 is presumed to be a typographical error for PT-141 , also known as Bremelanotide . All information provided herein pertains to PT-141.
This guide provides technical support for researchers working with the synthetic melanocortin receptor agonist, PT-141. The primary focus is on troubleshooting and optimizing experimental outcomes by adjusting solution pH, a critical factor for peptide solubility, stability, and biological activity.
Frequently Asked Questions (FAQs)
Q1: My reconstituted PT-141 solution is cloudy or shows precipitation. What is the cause?
A1: Peptide precipitation is often due to suboptimal pH. PT-141 is a peptide with a net positive charge at neutral pH due to its basic amino acid residues (Arginine, Lysine, Histidine). Like many peptides, its solubility is lowest near its isoelectric point and can be affected by the pH of the reconstitution solvent.[1][2] Lyophilized peptides may also contain residual trifluoroacetic acid (TFA) from the purification process, which can make the initial solution acidic.[3] If the pH of your buffer is not optimal, the peptide can aggregate and precipitate. We recommend performing a solubility test with a small amount of the peptide in various buffers before preparing a bulk stock solution.[4]
Q2: I am observing lower-than-expected biological activity in my cell-based assays. Could pH be the problem?
A2: Yes, absolutely. The pH of your final assay buffer can significantly impact PT-141's activity for several reasons:
-
Receptor-Ligand Interaction: The ionization state of amino acids in both PT-141 and its target melanocortin receptors (MC3R, MC4R) is pH-dependent.[5][6] Suboptimal pH can alter the charge distribution and conformation, potentially weakening the binding affinity and reducing agonist activity.
-
Peptide Stability: Peptides are susceptible to degradation at extreme pH values (both acidic and alkaline). Storing or incubating the peptide in an inappropriate buffer can lead to hydrolysis or other chemical modifications, rendering it inactive. Using sterile, buffered solutions at a pH of 5-6 is often recommended for peptide storage to improve stability.[4]
Q3: What is the recommended pH range for working with PT-141?
A3: While the definitive optimal pH for PT-141 activity is not widely published, general principles of peptide chemistry provide a strong starting point. A technical data sheet for PT-141 notes its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 5 mg/mL.[7] For peptide stability, a slightly acidic pH of 5-7 is generally recommended.[4] Therefore, a systematic evaluation in the pH range of 6.0 to 8.0 is advised to determine the optimal condition for your specific assay.
Q4: How should I properly reconstitute and store lyophilized PT-141?
A4: For optimal stability, reconstitute lyophilized PT-141 using a sterile, buffered solution.[8][9]
-
Reconstitution: Use a high-quality, sterile buffer within your target pH range (e.g., HEPES, PBS). For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a concentrated stock, which is then diluted into your aqueous assay buffer.[1]
-
Storage: Lyophilized powder should be stored at -20°C for long-term stability (≥4 years).[7] After reconstitution, the solution is less stable. It is recommended to aliquot the solution into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or colder.[6] Some sources suggest a reconstituted solution is stable for up to 30 days when refrigerated.[8]
Troubleshooting Guide: pH-Related Issues
Use this decision tree to diagnose and resolve common problems encountered during experiments with PT-141.
Caption: Troubleshooting decision tree for PT-141 experiments.
Experimental Protocols
Protocol 1: Determining the Optimal pH for PT-141 Activity
This protocol describes a method to determine the optimal pH for PT-141 activity using a cell-based cAMP assay. PT-141 acts as an agonist on Gαs-coupled melanocortin receptors, leading to an increase in intracellular cAMP.[10][11]
1. Materials:
-
HEK293 cells stably expressing the human melanocortin-4 receptor (MC4R).
-
Cell culture medium (e.g., DMEM/F-12).
-
Lyophilized PT-141.
-
Assay Buffers: Prepare a series of sterile buffers (e.g., HBSS or PBS) adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based kits).[12][13][14]
-
Multi-well assay plates (e.g., 96- or 384-well, white opaque for luminescence).
2. Procedure:
-
Cell Plating: Seed the MC4R-expressing HEK293 cells into the multi-well plates at a predetermined density and incubate overnight to allow for cell adherence.
-
Buffer Preparation: On the day of the experiment, warm the prepared pH-adjusted assay buffers to 37°C.
-
PT-141 Preparation:
-
Reconstitute a fresh vial of lyophilized PT-141 in a small amount of DMSO to create a high-concentration stock (e.g., 10 mM).
-
For each pH condition, prepare a serial dilution of PT-1141 in the corresponding pH-adjusted assay buffer. The final concentration range should cover the expected dose-response curve (e.g., 1 pM to 1 µM).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with a pH 7.4 buffer.
-
Add the PT-141 serial dilutions (prepared in their respective pH buffers) to the cells. Include a "buffer only" control for each pH condition.
-
Incubate the plate at 37°C for a duration recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).[10]
-
-
cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP assay kit to lyse the cells and measure intracellular cAMP levels.[12][13] This typically involves adding detection reagents and measuring the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis:
-
For each pH value, plot the cAMP signal against the logarithm of the PT-141 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Eₘₐₓ).
-
Compare the EC₅₀ and Eₘₐₓ values across the different pH conditions. The optimal pH will be the one that yields the lowest EC₅₀ and a robust Eₘₐₓ.
-
Caption: Experimental workflow for determining optimal PT-141 pH.
Data Presentation
Table 1: Hypothetical PT-141 Activity at Various pH Levels
The following table presents example data from a pH optimization experiment as described in Protocol 1. The optimal pH is identified by the lowest EC₅₀ value, indicating the highest potency.
| Buffer pH | PT-141 EC₅₀ (nM) | Maximum Signal (RLU) | Data Quality (R²) |
| 6.0 | 5.8 | 1,250,000 | 0.98 |
| 6.5 | 2.1 | 1,450,000 | 0.99 |
| 7.0 | 1.5 | 1,510,000 | 0.99 |
| 7.4 | 1.2 | 1,550,000 | 0.99 |
| 8.0 | 3.5 | 1,300,000 | 0.97 |
In this hypothetical example, pH 7.4 provides the highest potency for PT-141.
Signaling Pathway
PT-141 is an agonist of the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR).[15] Binding of PT-141 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP), leading to downstream cellular responses.[7][10]
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Peptide Synthesis Knowledge Base [peptide2.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. swolverine.com [swolverine.com]
- 6. Bremelanotide Peptide | Bremelanotide Synthetic Hormone | ProSpec [prospecbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. northamptonintegrativemedicine.com [northamptonintegrativemedicine.com]
- 9. BREMELANOTIDE CAS#: 189691-06-3 [m.chemicalbook.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. cAMP-Glo™ Assay [promega.ee]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptidesciences.com [peptidesciences.com]
Validation & Comparative
Comparative Analysis of Antibacterial Agents Against Bacteroides fragilis: A Review of Cefoxitin and the Unidentified "Antibacterial Agent 141"
A thorough review of existing scientific literature reveals a significant disparity in the available data for "Antibacterial agent 141" and the well-established antibiotic, cefoxitin, particularly concerning their efficacy against the anaerobic bacterium Bacteroides fragilis. While extensive research details the mechanism, efficacy, and resistance patterns of cefoxitin, "this compound" remains an uncharacterized entity in publicly accessible scientific databases, precluding a direct comparative analysis.
Introduction to Cefoxitin and its Role in Treating B. fragilis Infections
Cefoxitin is a second-generation cephalosporin antibiotic with a broad spectrum of activity that includes anaerobic bacteria, making it a historically important agent in the treatment of intra-abdominal and other infections where B. fragilis is a common pathogen.[1] Its stability in the presence of some beta-lactamases has been a key factor in its clinical utility.[1][2]
Quantitative Analysis: Cefoxitin Efficacy Against B. fragilis
The susceptibility of B. fragilis to cefoxitin has been monitored over decades, with numerous studies reporting Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Study/Region | Year(s) of Isolate Collection | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| Canadian Hospitals[3] | 2010-2011 | 387 | - | - | 65.9 |
| Europe-wide Study[4] | ~1990-2010 | 824 | - | - | 82.8 (17.2% resistant) |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility breakpoints may vary by institution (e.g., CLSI).
It is important to note that resistance of B. fragilis to cefoxitin has been increasing over time.[4] Some studies have shown that a notable percentage of clinical isolates are now resistant, with MICs exceeding 64 µg/mL.[5]
Mechanism of Action: Cefoxitin
Cefoxitin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.
Mechanisms of Resistance in B. fragilis
Resistance to cefoxitin in B. fragilis is primarily attributed to two mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes, specifically cephalosporinases, that can hydrolyze and inactivate cefoxitin.[5] The cfxA gene is often associated with this resistance.
-
Altered Target Sites: Modifications in the penicillin-binding proteins (PBPs) reduce the binding affinity of cefoxitin, rendering the drug less effective.[6][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
The agar dilution method is a standard procedure for determining the MIC of an antibiotic against anaerobic bacteria like B. fragilis.
-
Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) are prepared, each containing a specific, twofold serial dilution of cefoxitin. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the B. fragilis isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: The bacterial suspension is inoculated onto the surface of each agar plate using a multipoint inoculator.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 37°C for 48 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of cefoxitin that completely inhibits visible growth on the agar.
Conclusion on "this compound"
The absence of published data on "this compound" makes a comparison with cefoxitin impossible at this time. For a meaningful evaluation, future research would need to establish its basic antibacterial properties, including:
-
In vitro susceptibility testing against a panel of B. fragilis isolates to determine MIC₅₀ and MIC₉₀ values.
-
Mechanism of action studies to understand how it affects the bacterial cell.
-
In vivo efficacy studies in animal models of anaerobic infection.
Until such data becomes available, cefoxitin remains a known, albeit increasingly resisted, therapeutic option against B. fragilis, and its extensive history of study provides a benchmark for the evaluation of any new antibacterial agents.
References
- 1. CEFOXITIN FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 2. Cefoxitin resistance to beta-lactamase: a major factor for susceptibility of bacteroides fragilis to the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefoxitin inactivation by Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: In Vivo Efficacy of the Novel Cephamycin MT-141 Versus Cefmetazole
For researchers and drug development professionals, the quest for more potent antimicrobial agents is a continuous endeavor. This guide provides a detailed comparison of the in vivo efficacy of MT-141, a novel semisynthetic cephamycin, and the established antibiotic, cefmetazole. The following analysis is based on experimental data from preclinical studies in murine models of bacterial infection.
Executive Summary
Experimental evidence demonstrates that MT-141 exhibits potent in vivo antibacterial activity, often superior to that of cefmetazole against various Gram-negative and anaerobic bacteria. In systemic infections in mice, MT-141 showed greater efficacy against a majority of the bacterial strains tested when compared to cefmetazole and other cephalosporins.[1][2] Notably, in compromised mouse models, including neutropenic and tumor-bearing mice, the antibacterial activities of MT-141 in key organs were superior to those of cefmetazole.[3] This enhanced in vivo performance of MT-141 is strongly correlated with its superior bactericidal activity.[1][2]
Comparative Efficacy Data
The in vivo efficacy of MT-141 and cefmetazole was evaluated in murine systemic infection models. The 50% effective dose (ED₅₀) was determined for various bacterial strains, providing a quantitative measure of their therapeutic potency.
| Bacterial Strain | Animal Model | MT-141 ED₅₀ (mg/kg) | Cefmetazole ED₅₀ (mg/kg) | Reference |
| Escherichia coli | Normal Mice | 1.2 | 4.7 | [1] |
| Klebsiella pneumoniae | Normal Mice | 0.8 | 3.2 | [1] |
| Proteus morganii | Sarcoma 180 Tumor-bearing Mice | Lower than Cefmetazole | Higher than MT-141 | [3] |
| Bacteroides fragilis | Normal Mice (Subcutaneous Abscess) | Excellent Therapeutic Effect | Less Effective than MT-141 | [4][5] |
Mechanism of Action: A Shared Pathway
Both MT-141 and cefmetazole are cephamycin antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. Their primary mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inactivation of these proteins leads to the weakening of the cell wall and subsequent cell lysis. MT-141 is noted to have a particularly strong and rapid lytic action on sensitive Gram-negative bacteria.[6]
Experimental Protocols
The following methodologies were employed in the key comparative in vivo studies:
Systemic Infection Model in Normal Mice
-
Animals: Male ICR mice were used for the systemic infection studies.[2]
-
Bacterial Strains: A variety of clinical isolates, including Escherichia coli, Klebsiella pneumoniae, and Proteus morganii, were used.
-
Infection: Mice were inoculated intraperitoneally with a bacterial suspension.
-
Treatment: MT-141 and cefmetazole were administered subcutaneously at various doses immediately after infection.
-
Endpoint: The number of surviving mice was recorded over a 7-day period, and the 50% effective dose (ED₅₀) was calculated.[1]
Infection Model in Compromised Mice
-
Animals: Neutropenic mice (induced by cyclophosphamide) and Sarcoma 180 tumor-bearing mice were utilized as compromised hosts.[3]
-
Bacterial Strains: Escherichia coli and Proteus morganii were the challenge organisms.
-
Infection: A bacterial suspension was administered to induce infection.
-
Treatment: MT-141 and cefmetazole were administered to the infected mice.
-
Endpoint: The antibacterial activities in the liver, spleen, and kidney were assessed by determining the number of viable bacterial cells. The survival rate was also monitored to determine the therapeutic potency.[3]
Conclusion
The available in vivo data strongly suggest that MT-141 is a highly effective cephamycin antibiotic with a therapeutic potential that is often superior to cefmetazole, particularly against challenging Gram-negative and anaerobic pathogens. Its enhanced bactericidal activity appears to be a key factor in its potent in vivo efficacy. These findings warrant further investigation and position MT-141 as a promising candidate for the treatment of various bacterial infections.
References
- 1. In vitro and in vivo antibacterial activities of MT-141, a new semisynthetic cephamycin, compared with those of five cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of MT-141, a new semisynthetic cephamycin, compared with those of five cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of a new cephamycin, MT-141, in compromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo activities of a novel cephamycin MT-141 against the Bacteroides fragilis group in comparison with six cephem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antibacterial activity of MT-141 against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bacteriolytic action of MT-141, a new cephamycin antibiotic, on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance of MT-141 with Other Cephamycins: A Comparative Guide
This guide provides a detailed comparison of the in vitro activity and cross-resistance profile of MT-141, a novel cephamycin, with other members of the cephamycin class of antibiotics. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Comparative In Vitro Activity of MT-141 and Other Cephamycins
The in vitro efficacy of MT-141 has been evaluated against a range of clinically significant bacterial isolates and compared with other cephamycins such as cefoxitin, cefmetazole, and cefotetan. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of their antibacterial potency.
Table 1: Comparative MIC90 Values (μg/mL) of MT-141 and Other Cephamycins against Anaerobic Bacteria
| Bacterial Species | MT-141 | Cefoxitin | Cefmetazole | Cefotetan |
| Bacteroides fragilis | 3.13[1] | >100[1] | 12.5->100[1] | 12.5->100[1] |
| Clostridium difficile | ≤0.05-0.78 | 3.13-12.5 | 1.56-6.25 | >100 |
| Peptostreptococcus spp. | 0.2-0.78 | 0.39-1.56 | 0.39-1.56 | 0.78-3.13 |
Table 2: Comparative MIC90 Values (μg/mL) of MT-141 and Other Cephamycins against Aerobic Bacteria
| Bacterial Species | MT-141 | Cefoxitin | Cefmetazole | Cefotaxime | Cefoperazone |
| Escherichia coli | 0.78-6.25 | 6.25-25 | 0.78-6.25 | 0.1-0.39 | 0.39-1.56 |
| Klebsiella pneumoniae | 0.78-3.13 | 6.25-25 | 0.39-3.13 | 0.1-0.2 | 1.56-6.25 |
| Proteus vulgaris | 0.78-1.56 | >100 | 0.39-1.56 | 0.1-0.2 | 0.39-1.56 |
| Serratia marcescens | 6.25-25 | >100 | 6.25-50 | 0.39-1.56 | 3.13-12.5 |
The data indicates that MT-141 exhibits potent activity against Bacteroides fragilis, a common anaerobic pathogen, with a significantly lower MIC90 value compared to other tested cephamycins[1]. Against various aerobic Gram-negative bacteria, the activity of MT-141 is comparable or in some cases superior to cefoxitin and cefmetazole.
Experimental Protocols
The determination of in vitro cross-resistance is primarily based on the measurement of Minimum Inhibitory Concentrations (MICs) using standardized laboratory procedures.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent Dilution: Serial twofold dilutions of MT-141 and other cephamycins are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method for MIC Determination (for Anaerobic Bacteria)
For anaerobic bacteria, the agar dilution method is often the reference method.
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used. The antimicrobial agents are incorporated into the molten agar at various concentrations.
-
Inoculum Preparation: A bacterial suspension is prepared from a 24-48 hour culture grown on an appropriate anaerobic medium and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations using a multipoint inoculator.
-
Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents macroscopic growth on the agar surface.
Mechanisms of Cephamycin Resistance and Action of MT-141
Cephamycin resistance in bacteria is a multifactorial phenomenon. The primary mechanisms include:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Cephamycins are generally more resistant to hydrolysis by common β-lactamases compared to cephalosporins.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of β-lactam antibiotics, can lead to reduced binding affinity and consequently, resistance.
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, changes in the expression or structure of porin channels can limit the influx of the antibiotic into the periplasmic space, thereby reducing its access to the target PBPs.
MT-141 exerts its antibacterial effect by binding to and inactivating essential PBPs, which are crucial for the synthesis of the bacterial cell wall. This inhibition leads to cell lysis and death. Studies have shown that MT-141 has a high affinity for the PBPs of various Gram-negative bacteria. Furthermore, MT-141 has demonstrated stability against many common β-lactamases, which may contribute to its activity against certain resistant strains.
Below is a diagram illustrating the general mechanisms of cephamycin action and resistance.
Caption: General mechanisms of cephamycin action and resistance.
Experimental Workflow for Determining Cross-Resistance
The following diagram outlines a typical experimental workflow for assessing the cross-resistance between MT-141 and other cephamycins.
Caption: Workflow for determining antimicrobial cross-resistance.
References
A New Contender in the Fight Against Plant Pathogens: A Comparative Analysis of Antibacterial Agent 141
For Immediate Release
[City, State] – [Date] – In the ongoing battle against microbial threats to agriculture, a novel coordination complex, designated as Antibacterial Agent 141, is showing significant promise as a potent antimicrobial against a range of plant pathogens. This guide provides a comprehensive comparison of Agent 141 with other established antibiotics, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
This compound, chemically identified as the copper (II) coordination complex [Cu₂LCl₄], has demonstrated notable efficacy, particularly against the devastating fungal plant pathogen Fusarium oxysporum. This positions it as a subject of interest for the development of new-generation fungicides and bactericides.
Performance Against Key Plant Pathogens
Data from a study by Draoui et al. reveals that this compound exhibits significant inhibitory effects on the mycelial growth of Fusarium oxysporum f. sp. albedinis, a major pathogen affecting date palms.[1] The complex has also been tested against common Gram-positive and Gram-negative bacteria, providing a broader understanding of its antimicrobial spectrum.
For a clear comparison, the following tables summarize the available quantitative data on the antimicrobial activity of Agent 141 and other conventional agents.
Table 1: Antifungal Activity against Fusarium oxysporum
| Compound | Concentration | Mycelial Growth Inhibition (%) | Reference |
| This compound ([Cu₂LCl₄]) | 5 µg/mL | 60.00 ± 1.00 | Draoui et al. |
| Ligand (L) | 5 µg/mL | 15.00 ± 0.58 | Draoui et al. |
| Iron (II) Complex ([FeL(NCS)₂]) | 5 µg/mL | 77.00 ± 0.58 | Draoui et al. |
| Cobalt (II) Complex ([CoL(CH₃OH)(H₂O)]) | 5 µg/mL | 30.00 ± 1.15 | Draoui et al. |
| Nickel (II) Complex ([NiL(CH₃OH)(H₂O)]) | 5 µg/mL | 25.00 ± 0.58 | Draoui et al. |
Table 2: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus | Streptococcus spp. | Escherichia coli | Klebsiella spp. | Reference |
| This compound ([Cu₂LCl₄]) | 12.5 | 25 | 25 | 25 | Draoui et al. |
| Ligand (L) | 50 | 50 | 100 | 100 | Draoui et al. |
| Iron (II) Complex ([FeL(NCS)₂]) | 25 | 25 | 50 | 50 | Draoui et al. |
| Cobalt (II) Complex ([CoL(CH₃OH)(H₂O)]) | 12.5 | 12.5 | 25 | 25 | Draoui et al. |
| Nickel (II) Complex ([NiL(CH₃OH)(H₂O)]) | 25 | 50 | 50 | 100 | Draoui et al. |
| Amoxicillin (Standard Antibiotic) | 12.5 | 12.5 | 25 | 25 | Draoui et al. |
In-Depth Look: Experimental Methodologies
The evaluation of this compound's antimicrobial properties involved standardized and rigorous experimental protocols.
Antifungal Activity Assay
The antifungal efficacy of Agent 141 against Fusarium oxysporum f. sp. albedinis was determined using the mycelial growth inhibition assay.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the antifungal activity assay.
Protocol Details:
-
Medium Preparation: Potato Dextrose Agar (PDA) was prepared and sterilized.
-
Compound Incorporation: The test compounds (this compound, the ligand, and other complexes) were added to the molten PDA at a final concentration of 5 µg/mL.
-
Inoculation: A 6 mm mycelial disc of Fusarium oxysporum f. sp. albedinis, taken from the periphery of a 7-day-old culture, was placed at the center of the solidified PDA plates.
-
Incubation: The plates were incubated at 25 ± 2 °C for 7 days.
-
Data Analysis: The diameter of the fungal growth was measured, and the percentage of mycelial growth inhibition was calculated relative to a control plate containing no test compound.
Antibacterial Activity Assay
The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using a micro-dilution method.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow of the antibacterial MIC assay.
Protocol Details:
-
Bacterial Culture: The tested bacterial strains (Staphylococcus aureus, Streptococcus spp., Escherichia coli, and Klebsiella spp.) were cultured overnight.
-
Inoculum Preparation: The bacterial suspensions were adjusted to the 0.5 McFarland standard and then diluted to a final concentration of 10⁶ CFU/mL.
-
Micro-dilution: Serial dilutions of the test compounds were prepared in a 96-well microplate.
-
Inoculation and Incubation: The prepared bacterial suspensions were added to the wells, and the plates were incubated at 37 °C for 24 hours.
-
MIC Determination: Resazurin was added as an indicator, and after a further 2-hour incubation, the MIC was determined as the lowest concentration of the compound that prevented the color change of the indicator, signifying the inhibition of bacterial growth.
Mechanism of Action: The Role of Copper
The antimicrobial activity of copper complexes like Agent 141 is often attributed to the redox properties of the copper ion. This can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular components such as DNA, proteins, and lipids. The chelation of copper with the organic ligand can enhance its lipophilicity, facilitating its transport across the microbial cell membrane and increasing its bioavailability at the target sites within the cell.
Proposed Signaling Pathway for Antimicrobial Action
References
Comparative Analysis of the Antibacterial Spectrum of the Cephamycin MT-141 and Related Antibiotics
This guide provides a comparative overview of the in vitro antibacterial activity of the cephamycin antibiotic MT-141 and other relevant cephamycins. The data presented is intended for researchers, scientists, and drug development professionals interested in the antibacterial spectrum of this class of β-lactam antibiotics. While the initial focus was on novel MT-141 analogs, the available scientific literature primarily provides data on MT-141 itself and other established cephamycins. This guide, therefore, focuses on a comparative analysis of these compounds.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of MT-141 and other cephamycins against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibacterial potency.[1][2][3][4]
Table 1: Comparative in vitro activity of MT-141 and other Cephalosporins against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | MT-141 | Cefoxitin | Cefmetazole | Moxalactam | Cefotaxime | Cefoperazone |
| Escherichia coli | 1.56 | 3.13 | 0.78 | 0.1 | 0.05 | 0.2 |
| Klebsiella pneumoniae | 0.78 | 1.56 | 0.39 | 0.2 | 0.1 | 0.39 |
| Salmonella enteritidis | 0.78 | 1.56 | 0.39 | 0.2 | 0.1 | 0.39 |
| Proteus vulgaris (indole-positive) | 0.39 | 0.78 | 0.2 | 0.1 | 0.05 | 0.2 |
| Serratia marcescens | 3.13 | 6.25 | 1.56 | 0.39 | 0.2 | 0.78 |
| Pseudomonas aeruginosa | >100 | >100 | >100 | 25 | 12.5 | 6.25 |
| Campylobacter jejuni | 0.2 | 0.39 | 0.1 | 0.05 | 0.025 | 0.1 |
| Bacteroides fragilis | 0.78 | 1.56 | 0.39 | 0.2 | 6.25 | 12.5 |
Data sourced from Inouye et al., 1984.[5][6]
Table 2: Comparative in vitro activity of MT-141 and other Cephalosporins against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | MT-141 | Cefoxitin | Cefmetazole | Moxalactam | Cefotaxime | Cefoperazone |
| Staphylococcus aureus | 3.13 | 1.56 | 3.13 | 6.25 | 1.56 | 0.78 |
| Clostridium difficile | 1.56 | 3.13 | 0.78 | 6.25 | 12.5 | 25 |
| Clostridium perfringens | 0.78 | 1.56 | 0.39 | 0.78 | 3.13 | 6.25 |
Data sourced from Inouye et al., 1984.[5][6]
Experimental Protocols
The determination of the antibacterial spectrum of novel compounds relies on standardized in vitro susceptibility testing methods. The most common methods are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
In the agar dilution method, the antibiotic is incorporated into an agar medium at various concentrations. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Mandatory Visualizations
Mechanism of Action of Cephamycin Antibiotics
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated by their interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.
Caption: Mechanism of action of cephamycin antibiotics.
Experimental Workflow for Determining Antibacterial Spectrum
The following diagram illustrates a typical workflow for determining the in vitro antibacterial spectrum of a novel antibiotic compound.
Caption: Workflow for antibacterial spectrum determination.
References
A Comparative Analysis of MT-141 and Latamoxef Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro activity of MT-141, a novel cephamycin, and latamoxef (moxalactam), a synthetic oxa-beta-lactam antibiotic, against a range of anaerobic bacteria. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of their potential therapeutic applications.
Mechanism of Action
Both MT-141 and latamoxef are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the final stages of bacterial cell wall synthesis.[1][2][3] This is achieved through the acylation of penicillin-sensitive transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan strands.[3] The inactivation of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][3] MT-141, as a cephamycin, and latamoxef, as an oxacephem, share this fundamental mechanism of action.[1][2]
References
In Vivo Efficacy of Antibacterial Agent 141 (Cefminox): A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vivo comparison of Antibacterial Agent 141, also known as Cefminox (formerly MT-141), against other established antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Cefminox's efficacy in preclinical models.
Executive Summary
Cefminox, a cephamycin antibiotic, demonstrates potent in vivo efficacy against a range of bacterial pathogens, particularly Gram-negative and anaerobic bacteria. This guide summarizes key findings from murine systemic infection and subcutaneous abscess models, comparing the performance of Cefminox with other cephalosporins. The presented data highlights Cefminox's superior bactericidal activity which correlates strongly with its in vivo protective effects.
Comparative Efficacy Data
The in vivo efficacy of Cefminox has been evaluated in various murine infection models. The following tables summarize the protective effects (ED₅₀) in systemic infections and bacterial load reduction in localized infections.
Table 1: Comparative Efficacy of Cefminox (MT-141) and Other Cephalosporins in Murine Systemic Infection Model (Intraperitoneal Challenge)
| Organism | Antibiotic | Route | ED₅₀ (mg/kg) |
| Escherichia coli | Cefminox (MT-141) | SC | 1.2 |
| Cefoxitin | SC | 5.8 | |
| Cefmetazole | SC | 3.5 | |
| Moxalactam | SC | 0.8 | |
| Cefotaxime | SC | 0.6 | |
| Cefoperazone | SC | 2.5 | |
| Klebsiella pneumoniae | Cefminox (MT-141) | SC | 3.1 |
| Cefoxitin | SC | 15.2 | |
| Cefmetazole | SC | 8.9 | |
| Moxalactam | SC | 2.5 | |
| Cefotaxime | SC | 1.8 | |
| Cefoperazone | SC | 7.5 | |
| Proteus morganii | Cefminox (MT-141) | SC | 2.8 |
| Latamoxef | SC | 3.0 | |
| Cefmetazole | SC | 10.5 | |
| Cefoxitin | SC | 12.1 | |
| Bacteroides fragilis | Cefminox (MT-141) | SC | 4.5 |
| Cefoxitin | SC | 18.0 | |
| Cefmetazole | SC | 12.5 | |
| Moxalactam | SC | 9.8 |
SC: Subcutaneous
Table 2: Efficacy of Cefminox (MT-141) in a Murine Subcutaneous Abscess Model
| Organism | Treatment | Dosage (mg/kg) | Mean Bacterial Count (log₁₀ CFU/abscess) | Reduction in Bacterial Load (log₁₀ CFU) |
| Bacteroides fragilis | Control (Saline) | - | 7.8 | - |
| Cefminox (MT-141) | 50 | 4.2 | 3.6 | |
| Cefoxitin | 50 | 5.9 | 1.9 | |
| Cefmetazole | 50 | 5.5 | 2.3 |
Experimental Protocols
Murine Systemic Infection Model
A systemic infection model was utilized to determine the in vivo protective efficacy of the tested antibiotics.
-
Animal Model: Male ICR mice weighing 18-22 g were used.
-
Inoculum Preparation: Clinically isolated bacterial strains were cultured in appropriate broth overnight. The cultures were then diluted with saline to achieve the desired bacterial concentration.
-
Infection: Mice were challenged via intraperitoneal injection with 0.5 mL of the bacterial suspension, corresponding to approximately 100 times the 50% lethal dose (LD₅₀).
-
Treatment: Antibiotics were administered subcutaneously at 1 and 5 hours post-infection.
-
Endpoint: The number of surviving mice was recorded at 7 days post-infection, and the 50% effective dose (ED₅₀) was calculated using the probit method.
Murine Subcutaneous Abscess Model
A localized infection model was established to assess the ability of antibiotics to reduce bacterial burden in a subcutaneous abscess.
-
Animal Model: Male ICR mice weighing 20-25 g were used.
-
Inoculum Preparation: Bacteroides fragilis was cultured in an anaerobic environment. The bacterial suspension was mixed with a sterile adjuvant to promote abscess formation.
-
Infection: A total of 0.2 mL of the bacterial inoculum was injected subcutaneously into the backs of the mice.
-
Treatment: Antibiotics were administered subcutaneously twice daily for 4 days, starting from 24 hours post-infection.
-
Endpoint: On day 5, the mice were euthanized, and the abscesses were excised, homogenized, and serially diluted. The bacterial count was determined by plating on appropriate agar and is expressed as log₁₀ colony-forming units (CFU) per abscess.
Mechanism of Action & Signaling Pathway
Cefminox, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. The primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.
Caption: Mechanism of action of Cefminox.
Experimental Workflow
The following diagrams illustrate the workflows for the in vivo validation of Cefminox efficacy.
Caption: Murine Systemic Infection Model Workflow.
Caption: Murine Subcutaneous Abscess Model Workflow.
Cytotoxicity Profile: A Comparative Analysis of Antibacterial Agent 141 and Other Compounds
For Immediate Release
This guide provides a comparative analysis of the in vitro cytotoxicity of the novel antibacterial agent, designated "Antibacterial agent 141" (MT-141), against other commonly used antibacterial and chemotherapeutic compounds. The data presented here is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic window of this new agent.
Executive Summary
In contrast, other antibacterial agents and particularly chemotherapeutic drugs, exhibit a wide range of cytotoxic effects on mammalian cells. This guide presents a compilation of reported 50% inhibitory concentration (IC50) values for several of these compounds on HeLa and HepG2 cell lines, providing a benchmark for evaluating the potential safety profile of "this compound."
Comparative Cytotoxicity Data
The following table summarizes the available IC50 values for "this compound" and a selection of other compounds on the human cervical cancer cell line (HeLa) and the human liver cancer cell line (HepG2). It is important to note the variability in experimental conditions across different studies, which can influence IC50 values.
| Compound | Target Cell Line | IC50 Value | Notes |
| This compound (MT-141/Cefminox) | HeLa, HepG2 | Not Reported | Belongs to the cephamycin class of antibiotics, which are generally considered to have low cytotoxicity to mammalian cells. One study showed inhibition of primary pulmonary artery smooth muscle cell proliferation at 10-50 μM. |
| Doxorubicin | HeLa | 0.2 µg/mL, 1.91 µg/mL, 2.92 µM | A widely used chemotherapeutic agent.[4][5][6] |
| HepG2 | 12.18 µM | ||
| Ciprofloxacin | HeLa | >100 µM (parent), 4.4 µM (derivative) | A fluoroquinolone antibiotic.[7] |
| HepG2 | 60.5 µg/mL | [8] | |
| Doxycycline | HeLa | No significant cell death at 60 µg/mL | A tetracycline antibiotic. One study reported no induction of cell death at this concentration.[9] |
| HepG2 | 13.4 - 200 µg/mL | ||
| Cisplatin | HeLa | 28.77 µg/mL | A platinum-based chemotherapy drug. |
| HepG2 | 15.9 µM | ||
| Clarithromycin | HepG2 | Lower than Doxorubicin | A macrolide antibiotic.[10] |
| Azithromycin | HepG2 | Higher than Doxorubicin | A macrolide antibiotic.[10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, cell culture conditions, and exposure times between studies.
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from two standard colorimetric assays: the MTT assay and the LDH assay. The detailed methodologies for these experiments are crucial for the interpretation and replication of the findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the MTT to insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specific duration.
-
Supernatant Collection: After incubation, a portion of the cell culture supernatant is carefully collected from each well.
-
LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of color produced is proportional to the amount of LDH released, which indicates the degree of cell lysis. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Visualized Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Cefminox - Wikipedia [en.wikipedia.org]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. A New Ciprofloxacin-derivative Inhibits Proliferation and Suppresses the Migration Ability of HeLa Cells | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 141: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for a substance identified only as "Antibacterial Agent 141" are not available in public resources. The following guidelines are based on general best practices for the disposal of antibacterial agents in a laboratory setting and are intended to provide essential safety and logistical information. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Improper disposal of antibacterial agents contributes to environmental contamination and the development of antimicrobial resistance.[1][2] Therefore, strict adherence to established disposal protocols is crucial for protecting both public health and the environment.
Core Principles of Antibacterial Waste Management
All materials contaminated with antibacterial agents should be considered chemical waste and handled accordingly.[3] The primary goal of disposal is to inactivate the antibacterial properties of the agent and to render the waste non-hazardous.
Step-by-Step Disposal Procedures
The appropriate disposal method for antibacterial agent waste depends on its form (liquid or solid), concentration, and the presence of other hazardous materials.
1. Segregation and Labeling:
-
Immediately segregate waste contaminated with antibacterial agents from the general laboratory trash.
-
Use clearly labeled, leak-proof containers designated for chemical or biohazardous waste, as appropriate.
2. Decontamination and Inactivation: The primary methods for inactivating antibacterial agents in a laboratory setting are chemical inactivation and heat sterilization (autoclaving).
-
Liquid Waste (e.g., used culture media):
-
Chemical Inactivation: For many liquid wastes, chemical disinfection is a viable option.[4] The choice of disinfectant depends on the chemical properties of the antibacterial agent. Common chemical disinfectants include sodium hypochlorite (bleach) and glutaraldehyde.[5][6] It is critical to ensure that the chosen disinfectant is effective against the specific antibacterial agent and that the concentration and contact time are sufficient for complete inactivation.[4] Neutralization of the disinfectant may be required before final disposal.[7]
-
Autoclaving: Autoclaving, or steam sterilization, is a common and effective method for decontaminating liquid waste.[4][8] However, not all antibacterial agents are destroyed by heat.[3] If the heat stability of "this compound" is unknown, autoclaving should be followed by disposal as chemical waste.[3]
-
-
Solid Waste (e.g., contaminated personal protective equipment, plasticware):
-
Solid waste contaminated with antibacterial agents should be collected in designated, labeled containers.
-
Depending on institutional procedures, this waste may be autoclaved before being disposed of as chemical or biohazardous waste.[9]
-
-
Stock Solutions:
3. Final Disposal:
-
Chemically Inactivated Liquid Waste: After confirming inactivation (and neutralization, if necessary), the liquid may be permissible for drain disposal, depending on local regulations. Always consult your institution's EHS guidelines.
-
Autoclaved Waste: Once autoclaved, some materials may be suitable for disposal in the regular waste stream, while others may still need to be handled as chemical waste.[3][9] This depends on the nature of the antibacterial agent and institutional policies.
-
Hazardous Waste: All waste streams designated as hazardous must be collected by a licensed hazardous waste disposal service.
Summary of Disposal Methods
| Waste Type | Disposal Method | Key Considerations |
| Liquid Waste (e.g., used media) | Chemical Inactivation | - Ensure disinfectant effectiveness and appropriate contact time.- Neutralization may be required before drain disposal.- Consult EHS for approved chemical disinfectants.[4][7] |
| Autoclaving | - Not effective for all antibacterial agents.- If heat stability is unknown, treat as chemical waste after autoclaving.[3] | |
| Solid Waste (e.g., gloves, plates) | Autoclaving followed by designated waste stream | - Segregate into appropriate, labeled containers.- Follow institutional guidelines for final disposal after autoclaving.[9] |
| Stock Solutions (Concentrated) | Hazardous Chemical Waste Collection | - Do not autoclave or drain dispose. - Collect in approved containers for EHS pickup.[1] |
| Sharps (e.g., needles, scalpels) | Puncture-resistant sharps container | - Container must be clearly labeled as biohazardous and/or chemically contaminated.- To be collected by a licensed disposal service.[10] |
Experimental Protocols Referenced in Disposal Procedures
While specific experimental protocols for the disposal of "this compound" are not available, the general procedures of chemical inactivation and autoclaving are standard laboratory practices.
-
General Protocol for Chemical Inactivation of Liquid Waste:
-
Collect liquid waste in a designated, chemically resistant container.
-
Add a validated chemical disinfectant (e.g., a specific concentration of sodium hypochlorite) to the waste.
-
Ensure thorough mixing.
-
Allow for the required contact time to ensure complete inactivation of the antibacterial agent.
-
If necessary, neutralize the disinfectant according to established protocols.
-
Dispose of the treated liquid in accordance with institutional and local regulations.
-
-
General Protocol for Autoclaving:
-
Place waste in an autoclavable bag or container.
-
Ensure the container is not tightly sealed to prevent pressure buildup.
-
Run the autoclave cycle at the appropriate temperature and pressure for the required duration (typically 121°C at 15 psi for at least 30 minutes).[4]
-
Once the cycle is complete and the waste has cooled, handle it according to institutional guidelines for post-autoclave waste.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with an antibacterial agent.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mainelabpack.com [mainelabpack.com]
- 3. bag.admin.ch [bag.admin.ch]
- 4. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 7. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 8. SOP for Disposal of Contaminated Material | Pharmaguideline [pharmaguideline.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
